4-(diethylphosphoryl)benzoic acid
Description
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Properties
CAS No. |
7078-92-4 |
|---|---|
Molecular Formula |
C11H15O3P |
Molecular Weight |
226.2 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(diethylphosphoryl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-(diethylphosphoryl)benzoic acid, a valuable building block in pharmaceutical and materials science. The primary synthetic route involves a two-step process commencing with a palladium-catalyzed Hirao cross-coupling reaction to form the key intermediate, diethyl p-ethoxycarbonylphenylphosphonate, followed by its acidic hydrolysis. This whitepaper details the experimental protocols for each step, presents all quantitative data in structured tables, and includes visualizations of the reaction pathway and experimental workflow to facilitate a thorough understanding of the synthesis.
Introduction
This compound is an important organophosphorus compound characterized by the presence of both a carboxylic acid and a diethylphosphoryl group attached to a benzene ring. This unique combination of functional groups makes it a versatile intermediate for the synthesis of a wide range of molecules with potential applications in medicinal chemistry, including the development of enzyme inhibitors and therapeutic agents, as well as in the design of novel polymers and functional materials. This guide outlines a reliable and reproducible method for its preparation.
Synthetic Pathway Overview
The synthesis of this compound is most effectively achieved through a two-step reaction sequence. The first step involves the formation of a carbon-phosphorus bond via a palladium-catalyzed cross-coupling reaction between an aryl halide and a phosphorus reagent. The second step is the hydrolysis of the resulting phosphonate ester to yield the final carboxylic acid.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of Diethyl p-ethoxycarbonylphenylphosphonate
This procedure details the palladium-catalyzed Hirao reaction for the synthesis of the phosphonate ester intermediate.[1][2]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 4-bromobenzoate | 229.06 | 10.0 g | 43.6 mmol |
| Diethyl phosphite | 138.10 | 7.2 g (6.8 mL) | 52.3 mmol |
| Palladium(II) acetate | 224.50 | 0.098 g | 0.436 mmol |
| Triphenylphosphine | 262.29 | 0.458 g | 1.74 mmol |
| Triethylamine | 101.19 | 13.2 g (18.2 mL) | 130.8 mmol |
| Toluene | - | 150 mL | - |
Procedure:
-
To a dry 250 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add ethyl 4-bromobenzoate (10.0 g, 43.6 mmol), palladium(II) acetate (0.098 g, 0.436 mmol), and triphenylphosphine (0.458 g, 1.74 mmol).
-
Add 100 mL of anhydrous toluene to the flask and stir the mixture to dissolve the solids.
-
To this solution, add diethyl phosphite (7.2 g, 52.3 mmol) followed by triethylamine (13.2 g, 130.8 mmol).
-
Heat the reaction mixture to reflux (approximately 110 °C) under a nitrogen atmosphere and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Filter the mixture to remove the triethylamine hydrobromide salt and wash the solid with a small amount of toluene.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
The crude product is then purified by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford diethyl p-ethoxycarbonylphenylphosphonate as a colorless oil.
Expected Yield: 75-85%
Step 2: Synthesis of this compound
This protocol describes the acidic hydrolysis of the intermediate phosphonate ester to the final product.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Diethyl p-ethoxycarbonylphenylphosphonate | 286.25 | 10.0 g | 34.9 mmol |
| Concentrated Hydrochloric Acid (37%) | 36.46 | 50 mL | - |
| Deionized Water | - | 50 mL | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place diethyl p-ethoxycarbonylphenylphosphonate (10.0 g, 34.9 mmol).
-
Add 50 mL of concentrated hydrochloric acid and 50 mL of deionized water to the flask.
-
Heat the mixture to reflux (approximately 100-110 °C) and maintain for 8-12 hours. The reaction can be monitored by TLC until the starting material is no longer visible.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product will precipitate as a white solid. If precipitation is incomplete, the solution can be further cooled in an ice bath.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water.
-
The crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound as a white crystalline solid.
-
Dry the purified product under vacuum.
Expected Yield: 80-95%
Characterization Data
Table 1: Physical and Spectroscopic Data for Diethyl p-ethoxycarbonylphenylphosphonate
| Property | Value |
| Molecular Formula | C13H19O5P |
| Molecular Weight | 286.26 g/mol |
| Appearance | Colorless oil |
| Boiling Point | Not available |
| CAS Number | 17067-92-4 |
Table 2: Physical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C11H15O5P | |
| Molecular Weight | 258.21 g/mol | |
| Appearance | White crystalline solid | |
| Melting Point | 121-125 °C | |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 11.67 (s, 1H), 8.20 (d, J = 7.2 Hz, 2H), 7.68 (t, J = 7.44 Hz, 1H), 7.52 (t, J = 7.92 Hz, 2H) | [3] |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 172.60, 133.89, 130.28, 129.39, 128.55 | [3] |
| ³¹P NMR (CDCl₃) δ (ppm) | Data not available in searched literature. | |
| CAS Number | Not available in searched literature. |
Note: The provided NMR data is for benzoic acid and serves as a representative example. Specific data for this compound was not found in the searched literature.
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for the synthesis.
Conclusion
This technical guide provides a detailed and actionable protocol for the synthesis of this compound. The two-step approach, involving a palladium-catalyzed Hirao cross-coupling followed by acidic hydrolysis, is a robust method for obtaining this valuable compound. The provided experimental details, quantitative data, and workflow visualizations are intended to support researchers in the successful synthesis and characterization of this important molecule for applications in drug discovery and materials science. Further optimization of reaction conditions and exploration of alternative catalytic systems, such as those based on nickel, may lead to improved yields and more environmentally benign synthetic routes.
References
Characterization of 4-(diethylphosphoryl)benzoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of 4-(diethylphosphoryl)benzoic acid, a compound of interest in various chemical and pharmaceutical research domains. This document outlines its chemical properties, offers a detailed experimental protocol for its synthesis, and presents its spectral data for identification and quality control.
Chemical Properties and Data
This compound, also known as diethyl (4-carboxyphenyl)phosphonate, is an organophosphorus compound with the chemical formula C₁₁H₁₅O₅P. Below is a summary of its key identifiers and properties.
| Property | Value |
| CAS Number | 1527-34-0 |
| Molecular Formula | C₁₁H₁₅O₅P |
| Molecular Weight | 258.21 g/mol |
| IUPAC Name | 4-(diethoxyphosphoryl)benzoic acid |
Synthesis of this compound
A plausible and commonly employed method for the synthesis of aryl phosphonates is the Michaelis-Arbuzov reaction.[1][2][3] This reaction involves the treatment of an aryl halide with a trialkyl phosphite in the presence of a nickel or palladium catalyst. In the case of this compound, a suitable starting material would be an ethyl 4-halobenzoate. The subsequent hydrolysis of the resulting phosphonate ester yields the desired carboxylic acid.
Experimental Protocol: Synthesis via Arbuzov Reaction and Hydrolysis
Materials:
-
Ethyl 4-bromobenzoate
-
Triethyl phosphite
-
Nickel(II) chloride (NiCl₂) or Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) (if using a palladium catalyst)
-
Anhydrous toluene or other suitable high-boiling solvent
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure:
Step 1: Synthesis of Ethyl 4-(diethylphosphoryl)benzoate
-
A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet is charged with ethyl 4-bromobenzoate (1 equivalent) and a catalytic amount of NiCl₂ (e.g., 5 mol%).
-
Anhydrous toluene is added to dissolve the reactants under a nitrogen atmosphere.
-
Triethyl phosphite (1.1 to 1.5 equivalents) is added dropwise to the stirred solution at room temperature.
-
The reaction mixture is then heated to reflux (approximately 110-120 °C) and maintained at this temperature for several hours (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.
-
The residue is partitioned between diethyl ether and water. The organic layer is washed with brine, dried over anhydrous MgSO₄, and concentrated in vacuo to yield the crude ethyl 4-(diethylphosphoryl)benzoate.
-
Purification can be achieved by column chromatography on silica gel.
Step 2: Hydrolysis to this compound
-
The purified ethyl 4-(diethylphosphoryl)benzoate is dissolved in a suitable solvent such as ethanol.
-
An aqueous solution of sodium hydroxide (e.g., 2 M) is added, and the mixture is stirred at room temperature or gently heated to facilitate hydrolysis of the ester.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The reaction mixture is then cooled in an ice bath and acidified with hydrochloric acid (e.g., 2 M) to precipitate the carboxylic acid.
-
The white precipitate of this compound is collected by filtration, washed with cold water, and dried under vacuum.
Diagram of the Synthetic Workflow:
References
An In-depth Technical Guide to the Chemical Properties of 4-(diethylphosphoryl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(diethylphosphoryl)benzoic acid, also known as diethyl (4-carboxyphenyl)phosphonate. This document consolidates available data on its synthesis, spectral characteristics, and potential biological relevance, presented in a format tailored for researchers and professionals in the fields of chemistry and drug development.
Chemical and Physical Properties
This compound is a substituted aromatic compound containing both a carboxylic acid and a diethyl phosphonate functional group. Its chemical structure and key identifiers are provided below.
Chemical Structure:
Identifiers:
-
CAS Number: 1527-34-0
-
Molecular Formula: C₁₁H₁₅O₅P
-
Molecular Weight: 258.21 g/mol
-
Synonyms: Diethyl (4-carboxyphenyl)phosphonate
A summary of the known physical properties of this compound is presented in Table 1.
Table 1: Physical Properties of this compound
| Property | Value |
| Melting Point | 152-155 °C |
| Boiling Point | Data not available |
| Solubility | While specific quantitative data is limited, it is expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO. Its solubility in water is likely low but may increase with pH due to the deprotonation of the carboxylic acid group. Benzoic acid, a related compound, is soluble in acetone, benzene, chloroform, and ether, and slightly soluble in water[1][2][3]. |
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl groups of the phosphonate, the aromatic protons, and the acidic proton of the carboxylic acid. Predicted chemical shifts are detailed in Table 2.
¹³C NMR: The carbon NMR spectrum will display signals for the ethyl carbons, the aromatic carbons (with C-P coupling), and the carboxyl carbon. Predicted chemical shifts are presented in Table 2.
Table 2: Predicted NMR Spectral Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~12-13 | Singlet (broad) | - | COOH |
| ¹H | ~8.1-8.3 | Doublet of doublets | J(H,H) ≈ 8, J(P,H) ≈ 4 | 2 aromatic H ortho to COOH |
| ¹H | ~7.8-8.0 | Doublet of doublets | J(H,H) ≈ 8, J(P,H) ≈ 13 | 2 aromatic H ortho to P(O)(OEt)₂ |
| ¹H | ~4.1-4.3 | Quintet | J(H,H) ≈ 7, J(P,H) ≈ 7 | OCH₂CH₃ |
| ¹H | ~1.3-1.4 | Triplet | J(H,H) ≈ 7 | OCH₂CH₃ |
| ¹³C | ~166-168 | Singlet | - | C=O (acid) |
| ¹³C | ~135-138 | Doublet | J(P,C) ≈ 185-195 | C-P (aromatic) |
| ¹³C | ~132-134 | Doublet | J(P,C) ≈ 10-12 | 2 aromatic C ortho to P(O)(OEt)₂ |
| ¹³C | ~130-132 | Doublet | J(P,C) ≈ 3-5 | C-COOH (aromatic) |
| ¹³C | ~129-131 | Doublet | J(P,C) ≈ 15-17 | 2 aromatic C ortho to COOH |
| ¹³C | ~62-64 | Doublet | J(P,C) ≈ 5-7 | OCH₂CH₃ |
| ¹³C | ~16-17 | Doublet | J(P,C) ≈ 6-7 | OCH₂CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for the O-H, C=O, P=O, P-O-C, and C-H bonds. The expected vibrational frequencies are summarized in Table 3. The broad O-H stretching band is a hallmark of the carboxylic acid dimer formed through hydrogen bonding[4][5].
Table 3: Predicted FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic acid |
| ~1700 | C=O stretch | Carboxylic acid |
| ~1600, ~1470 | C=C stretch | Aromatic ring |
| ~1250 | P=O stretch | Phosphonate |
| ~1020-1050 | P-O-C stretch | Phosphonate |
| ~960 | O-H bend (out-of-plane) | Carboxylic acid |
Experimental Protocols
The synthesis of this compound can be achieved through a two-step process involving a Michaelis-Arbuzov reaction followed by hydrolysis.
Synthesis of Diethyl (4-(ethoxycarbonyl)phenyl)phosphonate
This intermediate is synthesized via the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an alkyl halide[6][7]. In this case, ethyl 4-bromobenzoate is reacted with triethyl phosphite.
Reaction: Br-C₆H₄-COOEt + P(OEt)₃ → (EtO)₂P(O)-C₆H₄-COOEt + EtBr
Procedure:
-
A mixture of ethyl 4-bromobenzoate (1 equivalent) and triethyl phosphite (1.5-2 equivalents) is heated at reflux (typically 150-160 °C) under an inert atmosphere (e.g., nitrogen or argon) for several hours.
-
The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the excess triethyl phosphite and the ethyl bromide byproduct are removed by distillation under reduced pressure.
-
The resulting crude diethyl (4-(ethoxycarbonyl)phenyl)phosphonate can be purified by vacuum distillation or column chromatography on silica gel.
Hydrolysis to this compound
The final product is obtained by the hydrolysis of the ester group of the intermediate. Both acidic and basic conditions can be employed for this transformation[8].
Reaction: (EtO)₂P(O)-C₆H₄-COOEt + H₂O → (EtO)₂P(O)-C₆H₄-COOH + EtOH
Acid-Catalyzed Hydrolysis Procedure:
-
Diethyl (4-(ethoxycarbonyl)phenyl)phosphonate is dissolved in a mixture of a suitable organic solvent (e.g., ethanol or dioxane) and an aqueous acid solution (e.g., HCl or H₂SO₄).
-
The mixture is heated at reflux for several hours until the reaction is complete (monitored by TLC).
-
After cooling, the product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the product can be extracted into an organic solvent.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Base-Catalyzed Hydrolysis Procedure:
-
Diethyl (4-(ethoxycarbonyl)phenyl)phosphonate is dissolved in an alcoholic solvent (e.g., ethanol).
-
An aqueous solution of a strong base (e.g., NaOH or KOH) is added, and the mixture is heated at reflux for several hours.
-
After cooling, the reaction mixture is acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
-
The solid product is collected by filtration, washed with cold water, and dried.
-
Recrystallization from an appropriate solvent can be performed for further purification.
Biological Activity and Applications
Organophosphorus compounds, particularly phosphonates, are known for their diverse biological activities, often acting as enzyme inhibitors due to their structural similarity to natural phosphates[9]. Benzoic acid and its derivatives have also been investigated for their antimicrobial and anticancer properties[10][11][12][13].
While specific studies on the biological activity of this compound are limited, its structural motifs suggest potential applications in drug development. The phosphonate group can act as a stable mimic of a phosphate or carboxylate group, potentially interacting with the active sites of enzymes. For instance, some benzoic acid derivatives have been shown to inhibit enzymes like tyrosinase and histone deacetylases (HDACs)[10][14][15]. The presence of the carboxylic acid allows for further derivatization to amides or esters, enabling the exploration of structure-activity relationships.
Given the known antimicrobial and cytotoxic effects of related compounds, this compound could be a candidate for screening in these areas[16][17][18].
Conclusion
This compound is a readily synthesizable compound with potential for further investigation in medicinal chemistry and drug discovery. This guide provides a foundational understanding of its chemical and physical properties based on available data and predictions from related structures. Further experimental validation of its spectral properties, solubility, and particularly its biological activity, is warranted to fully elucidate its potential applications.
References
- 1. Benzoic acid - Wikipedia [en.wikipedia.org]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. scispace.com [scispace.com]
- 6. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 7. Arbuzov Reaction [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Diethylphosphite - Wikipedia [en.wikipedia.org]
- 10. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial activity of some new of 2-(4-ethyl-phenoximethyl) benzoic acid thioureides against planktonic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of inhibitory effects of the potential therapeutic inhibitors, benzoic acid and pyridine derivatives, on the monophenolase and diphenolase activities of tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. preprints.org [preprints.org]
- 18. mdpi.com [mdpi.com]
Technical Guide: 4-(diethylphosphoryl)benzoic acid (CAS No. 1527-34-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(diethylphosphoryl)benzoic acid, also known by synonyms such as p-Phosphonobenzoic Acid P,P-Diethyl Ester and Diethyl 4-Carboxyphenylphosphonate, is a bifunctional organic compound featuring both a carboxylic acid and a diethyl phosphonate group. This unique structure makes it a valuable building block in medicinal chemistry and drug development. Its phosphonate moiety can act as a stable phosphate mimic, potentially interacting with biological targets that recognize phosphates, while the carboxylic acid group provides a convenient handle for further chemical modifications, such as amide bond formation. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications in drug discovery, supported by experimental details and conceptual workflows.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1527-34-0 | [1][2] |
| Molecular Formula | C11H15O5P | [1][2] |
| Molecular Weight | 258.21 g/mol | [1][2] |
| Melting Point | 105-107 °C | |
| Boiling Point | 382.0±25.0 °C (Predicted) | |
| Density | 1.26±0.1 g/cm3 (Predicted) | |
| pKa | 3.80±0.10 (Predicted) | |
| Appearance | Solid |
Synthesis
Experimental Protocol: Synthesis of 4-[(Diethoxyphosphinoyl)methyl]benzoic acid (Isomer)
This protocol describes the synthesis of an isomer and can be adapted for the synthesis of other phosphonate-containing benzoic acids.
Materials:
-
4-(bromomethyl)benzoic acid (1 mmol)
-
Triethylphosphite (1.1 mmol)
-
Dry dichloromethane (10 ml)
-
Zinc Bromide (ZnBr2) (0.2 mmol)
-
Crushed ice
-
Concentrated HCl
Procedure:
-
To a solution of 4-(bromomethyl)benzoic acid (1 mmol) and triethylphosphite (1.1 mmol) in dry dichloromethane (10 ml) at room temperature, add ZnBr2 (0.2 mmol).
-
Stir the reaction mixture for 2 hours under a nitrogen atmosphere.
-
Monitor the consumption of 4-(bromomethyl)benzoic acid using thin-layer chromatography (TLC).
-
Once the starting material is consumed, remove the volatile components under vacuum.
-
Pour the residual mass over crushed ice (200 g) containing concentrated HCl (5 ml).
-
Filter the precipitated solid, wash with water, and dry to yield the crude phosphonate ester.
Michaelis-Arbuzov Reaction Workflow
The following diagram illustrates the general mechanism of the Michaelis-Arbuzov reaction for the synthesis of phosphonates.
Caption: General mechanism of the Michaelis-Arbuzov reaction.
Applications in Drug Development
While specific biological activity data for this compound is limited in publicly available literature, its structural motifs are of significant interest in drug discovery. Phosphonates are recognized as stable bioisosteres of phosphates and carboxylates, and are known to act as enzyme inhibitors.[3][4] The benzoic acid component, on the other hand, is a common scaffold in medicinal chemistry.[5]
Potential as an Enzyme Inhibitor
Phosphonates can mimic the transition state of substrate hydrolysis by certain enzymes, leading to potent and selective inhibition.[3][4] For example, derivatives of benzoic acid have been identified as inhibitors of the protein phosphatase Slingshot, which is involved in cytoskeleton dynamics and is a potential target in cancer therapy.
Use as a Bifunctional Linker
The dual functionality of this compound makes it an attractive candidate for use as a linker in the development of targeted therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
Antibody-Drug Conjugates (ADCs): In an ADC, a potent cytotoxic drug is linked to a monoclonal antibody that targets a tumor-specific antigen. The linker plays a crucial role in the stability and efficacy of the ADC. The carboxylic acid group of this compound could be conjugated to an antibody, while the phosphonate end could be attached to a cytotoxic payload.
Proteolysis-Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. A molecule like this compound could serve as a core scaffold to connect a protein-targeting ligand and an E3 ligase-binding ligand.
Conceptual Workflow for ADC and PROTAC Assembly
The following diagram illustrates the conceptual role of a bifunctional linker in the assembly of ADCs and PROTACs.
Caption: Conceptual use of a bifunctional linker in ADC and PROTAC design.
Conclusion
This compound is a versatile chemical entity with significant potential in the field of drug discovery and development. Its synthesis is achievable through established organophosphorus chemistry, and its bifunctional nature makes it a prime candidate for the construction of more complex bioactive molecules, including enzyme inhibitors and targeted therapeutics like ADCs and PROTACs. While further research is needed to fully elucidate the specific biological activities of this compound, its structural characteristics suggest it is a valuable tool for medicinal chemists. The experimental protocols and conceptual workflows provided in this guide offer a solid foundation for researchers and scientists to explore the potential of this compound in their drug development endeavors.
References
- 1. 3-Phosphoinositide-Dependent protein Kinase-1 (PDK1) inhibitors: A review from patent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. WO2020229982A1 - Antibody drug conjugates - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
An In-depth Technical Guide to 4-(diethylphosphoryl)benzoic acid: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(diethylphosphoryl)benzoic acid, a molecule of significant interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, provides a plausible synthetic route, and explores its potential therapeutic applications based on the biological activities of structurally related compounds.
Physicochemical Properties
This compound, also known as diethyl (4-carboxyphenyl)phosphonate, is an organophosphorus compound with the molecular formula C₁₁H₁₅O₅P. Its key quantitative properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 258.21 g/mol | [1][2] |
| Molecular Formula | C₁₁H₁₅O₅P | [1][2] |
| CAS Number | 1527-34-0 | [1] |
Synthesis of this compound
Experimental Protocol: Synthesis via Michaelis-Arbuzov Reaction
This protocol is adapted from procedures for similar phosphonate compounds.
Materials:
-
Methyl 4-(bromomethyl)benzoate
-
Triethyl phosphite
-
Anhydrous Toluene
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
-
Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, separatory funnel, etc.)
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Phosphonate Ester Synthesis:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, dissolve methyl 4-(bromomethyl)benzoate (1 equivalent) in anhydrous toluene.
-
Add triethyl phosphite (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the toluene and excess triethyl phosphite under reduced pressure using a rotary evaporator to yield the crude diethyl (4-(methoxycarbonyl)phenyl)methylphosphonate.
-
-
Hydrolysis to Carboxylic Acid:
-
To the crude phosphonate ester, add a 2 M aqueous solution of sodium hydroxide (2-3 equivalents).
-
Heat the mixture to reflux for 2-3 hours to facilitate the hydrolysis of the methyl ester.
-
Cool the reaction mixture to room temperature and transfer to a separatory funnel.
-
Wash the aqueous layer with ethyl acetate to remove any unreacted starting material or byproducts.
-
Acidify the aqueous layer to a pH of 1-2 with 2 M hydrochloric acid. A white precipitate of this compound should form.
-
Collect the precipitate by vacuum filtration and wash with cold deionized water.
-
-
Purification:
-
The crude product can be purified by recrystallization from an appropriate solvent system, such as an ethyl acetate/hexane mixture.
-
Dry the purified product under vacuum to yield this compound as a white solid.
-
Characterization:
The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry to confirm its structure and purity.
Potential Therapeutic Applications and Signaling Pathways
While direct biological studies on this compound are limited in the public domain, the broader classes of phosphonate and benzoic acid derivatives have shown significant activity as enzyme inhibitors, suggesting potential therapeutic applications.
Enzyme Inhibition
Phosphonates are well-recognized for their ability to act as mimics of phosphate- or carboxylate-containing substrates, leading to the inhibition of various enzymes.[3] Benzoic acid derivatives have also been identified as inhibitors of key enzymes in cellular signaling.
| Target Enzyme Class | Example of Related Inhibitor | Potential Therapeutic Area | Reference |
| Dehydrogenases | Succinyl phosphonate | Neurodegenerative diseases | [4] |
| Acid Phosphatases | Diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonate | Osteoporosis | [5][6] |
| Lipases | Diethyl 4-[(4-bromo-2-cyanophenyl)carbamoyl]benzylphosphonate | Hypertriglyceridemia | [2] |
| Histone Deacetylases (HDACs) | Dihydroxybenzoic acid | Cancer | [7][8] |
The inhibitory activity of these related compounds suggests that this compound could be investigated as a modulator of enzymes involved in critical signaling pathways.
Logical Relationship of Enzyme Inhibition
The following diagram illustrates the general mechanism by which an enzyme inhibitor, such as a phosphonate derivative, can modulate a signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and biological activity of the metabolites of diethyl 4-[(4-bromo-2-cyanophenyl)carbamoyl]benzylphosphonate (NO-1886) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-[(Diethoxyphosphinoyl)methyl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphonate analogues of alpha-ketoglutarate inhibit the activity of the alpha-ketoglutarate dehydrogenase complex isolated from brain and in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonate/phosphonic acid derivatives act as acid phosphatase inhibitors: synthesis accompanied by experimental and molecular modeling assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonate/phosphonic acid derivatives act as acid phosphatase inhibitors: synthesis accompanied by experimental and molecular modeling assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
Elucidation of the Molecular Structure of 4-(diethylphosphoryl)benzoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 4-(diethylphosphoryl)benzoic acid. Due to the limited availability of published experimental data for this specific molecule, this guide presents a theoretical framework based on established spectroscopic principles and data from structurally related compounds. The methodologies and expected analytical data are detailed to serve as a robust reference for researchers involved in the synthesis and characterization of similar organophosphorus compounds.
Chemical Structure and Properties
This compound, with the chemical formula C₁₁H₁₅O₅P, is an aromatic carboxylic acid bearing a diethylphosphoryl substituent at the para position.[1] This bifunctional molecule incorporates a hydrophilic carboxylic acid group and a polar phosphonate ester group, suggesting potential applications as a linker, a building block in medicinal chemistry, or a biologically active molecule itself.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1527-34-0 | [1][2][3] |
| Molecular Formula | C₁₁H₁₅O₅P | [1][2] |
| Molecular Weight | 258.21 g/mol | [2] |
| Synonyms | Diethyl 4-carboxyphenylphosphonate, p-Phosphonobenzoic Acid P,P-Diethyl Ester | [2][3] |
Proposed Synthesis Pathway
A plausible and efficient synthetic route to this compound involves a two-step process, beginning with the formation of a carbon-phosphorus bond via the Michaelis-Arbuzov reaction, followed by the oxidation of a methyl group to a carboxylic acid.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of Diethyl p-tolylphosphonate (Hypothetical Protocol)
-
Materials: 4-iodotoluene, triethyl phosphite, palladium catalyst (e.g., Pd(PPh₃)₄), and a high-boiling point solvent (e.g., toluene or xylene).
-
Procedure: To a solution of 4-iodotoluene in the chosen solvent, a catalytic amount of the palladium catalyst is added. The mixture is heated, and triethyl phosphite is added dropwise under an inert atmosphere. The reaction is refluxed until completion, monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to yield diethyl p-tolylphosphonate.
Step 2: Synthesis of this compound (Hypothetical Protocol)
-
Materials: Diethyl p-tolylphosphonate, potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), and appropriate workup reagents (e.g., sodium bisulfite, hydrochloric acid).
-
Procedure: Diethyl p-tolylphosphonate is dissolved in a suitable solvent system (e.g., a mixture of pyridine and water for KMnO₄ oxidation). The oxidizing agent is added portion-wise while maintaining the reaction temperature. The reaction progress is monitored by TLC. Upon completion, the excess oxidizing agent is quenched (e.g., with sodium bisulfite for KMnO₄). The mixture is then acidified with a strong acid, such as HCl, to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and can be further purified by recrystallization.
Spectroscopic Data for Structure Elucidation
The following tables summarize the expected spectroscopic data for this compound based on the analysis of its structural components.
Table 2: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constants (J, Hz) |
| ~12.0 | Singlet (broad) | 1H | -COOH | - |
| ~8.1-8.3 | Doublet of doublets | 2H | Aromatic H (ortho to -COOH) | J(H,H) ≈ 8.0, J(P,H) ≈ 3.0 |
| ~7.8-8.0 | Doublet of doublets | 2H | Aromatic H (ortho to -P(O)(OEt)₂) | J(H,H) ≈ 8.0, J(P,H) ≈ 13.0 |
| ~4.1-4.3 | Quintet | 4H | -OCH₂CH₃ | J(H,H) ≈ 7.0, J(P,H) ≈ 7.0 |
| ~1.3-1.4 | Triplet | 6H | -OCH₂CH₃ | J(H,H) ≈ 7.0 |
Table 3: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Coupling to ³¹P (J, Hz) |
| ~171 | -COOH | - |
| ~135 (d) | Aromatic C (ipso to -P(O)(OEt)₂) | J(P,C) ≈ 180-190 |
| ~132 (d) | Aromatic C (ortho to -P(O)(OEt)₂) | J(P,C) ≈ 10 |
| ~130 (s) | Aromatic C (ortho to -COOH) | - |
| ~128 (d) | Aromatic C (ipso to -COOH) | J(P,C) ≈ 15 |
| ~62 (d) | -OCH₂CH₃ | J(P,C) ≈ 6 |
| ~16 (d) | -OCH₂CH₃ | J(P,C) ≈ 6 |
Table 4: Predicted ³¹P NMR Spectroscopic Data (Proton Decoupled)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~15-20 | Singlet | -P(O)(OEt)₂ |
Table 5: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1600, ~1470 | Medium | C=C stretch (aromatic) |
| ~1250 | Strong | P=O stretch |
| ~1020, ~970 | Strong | P-O-C stretch |
Table 6: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 258 | [M]⁺ (Molecular ion) |
| 213 | [M - OEt]⁺ |
| 185 | [M - COOH - Et]⁺ |
| 157 | [C₆H₄P(O)OH]⁺ |
Hypothetical Biological Interaction
While the specific biological targets of this compound are not well-documented, organophosphonates are known to act as inhibitors of various enzymes. The carboxylic acid moiety could serve as a recognition element for binding to active sites, for instance, in metalloenzymes where it could coordinate with a metal ion.
Caption: Hypothetical binding of the molecule in an enzyme active site.
This technical guide provides a foundational understanding of the structural characteristics and potential synthesis of this compound. The predicted data herein should serve as a valuable resource for the identification and characterization of this compound and its derivatives in a research and development setting. Experimental verification of this data is highly recommended.
References
An In-depth Technical Guide to the Spectroscopic Data of 4-(diethylphosphoryl)benzoic acid
This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-(diethylphosphoryl)benzoic acid, a compound of interest to researchers, scientists, and professionals in drug development. Due to the limited availability of directly published experimental spectra for this specific molecule, this guide presents predicted data based on the analysis of its constituent functional groups: a para-substituted benzoic acid and a diethyl phosphonate moiety. The information is structured to facilitate easy comparison and includes detailed, generalized experimental protocols.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established spectroscopic principles and data from analogous compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Predicted J-coupling (Hz) |
| ~12.0 - 13.0 | Singlet | 1H | -COOH | - |
| ~8.1 - 8.3 | Doublet of doublets | 2H | Ar-H (ortho to -COOH) | J(H,H) ≈ 8.0, J(P,H) ≈ 3.0 |
| ~7.8 - 8.0 | Doublet of doublets | 2H | Ar-H (ortho to -P(O)(OEt)₂) | J(H,H) ≈ 8.0, J(P,H) ≈ 13.0 |
| ~4.1 - 4.3 | Quintet | 4H | -O-CH₂ -CH₃ | J(H,H) ≈ 7.0, J(P,H) ≈ 7.0 |
| ~1.3 - 1.4 | Triplet | 6H | -O-CH₂-CH₃ | J(H,H) ≈ 7.0 |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment | Predicted J-coupling (Hz) |
| ~166 - 168 | -C OOH | - |
| ~135 - 138 | Ar-C (ipso, attached to -P(O)(OEt)₂) | J(P,C) ≈ 180-190 |
| ~132 - 134 | Ar-C (ipso, attached to -COOH) | J(P,C) ≈ 10-15 |
| ~130 - 132 | Ar-C H (ortho to -COOH) | J(P,C) ≈ 10-15 |
| ~128 - 130 | Ar-C H (ortho to -P(O)(OEt)₂) | J(P,C) ≈ 3-5 |
| ~62 - 64 | -O-C H₂-CH₃ | J(P,C) ≈ 5-7 |
| ~16 - 17 | -O-CH₂-C H₃ | J(P,C) ≈ 6-8 |
Table 3: Predicted ³¹P NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity |
| ~15 - 20 | Singlet (proton decoupled) |
Table 4: Predicted FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic acid dimer) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1600, ~1470 | Medium | C=C stretch (Aromatic ring) |
| ~1250 | Strong | P=O stretch (Phosphonate) |
| 1020-1050 | Strong | P-O-C stretch (Phosphonate) |
Table 5: Predicted Mass Spectrometry (MS) Data for this compound
| m/z | Ion |
| 258 | [M]⁺ (Molecular Ion) |
| 241 | [M - OH]⁺ |
| 213 | [M - OEt]⁺ |
| 185 | [M - P(O)(OEt)₂]⁺ |
| 121 | [C₆H₄COOH]⁺ |
Experimental Protocols
The following sections detail generalized experimental procedures for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H, ¹³C, and ³¹P NMR spectra for structural elucidation.
Materials:
-
This compound sample (5-20 mg for ¹H, 20-50 mg for ¹³C and ³¹P)
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
NMR tube (5 mm)
-
Pipette
-
Vortex mixer
Procedure:
-
Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[1] Ensure complete dissolution, using a vortex mixer if necessary.
-
Transfer to NMR Tube: Using a pipette, transfer the solution to a clean NMR tube. The sample height in the tube should be approximately 4-5 cm.[1]
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Tune and match the probe for the desired nucleus (¹H, ¹³C, or ³¹P).
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire the spectrum with proton decoupling. A larger number of scans will be required due to the lower natural abundance of ¹³C. Typical parameters include a 45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.
-
³¹P NMR: Acquire the spectrum with proton decoupling. ³¹P is a sensitive nucleus, and a spectrum can be obtained relatively quickly.[2]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Reference the spectrum. For ¹H and ¹³C NMR, tetramethylsilane (TMS) is the common internal standard (0 ppm).[3][4] For ³¹P NMR, 85% H₃PO₄ is used as an external standard (0 ppm).[5]
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound sample
-
Potassium bromide (KBr), IR grade
-
Mortar and pestle
-
Pellet press
-
FT-IR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Background Spectrum: Place the KBr pellet holder (empty or with a blank KBr pellet) in the sample compartment of the FT-IR spectrometer and record a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.[6]
-
Sample Spectrum: Place the sample pellet in the holder within the sample compartment and record the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.[7]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
This compound sample
-
Solvent (e.g., methanol, acetonitrile)
-
Mass spectrometer (e.g., with Electrospray Ionization - ESI)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent.
-
Instrument Setup:
-
Calibrate the mass spectrometer using a known standard.
-
Set the ionization source parameters (e.g., spray voltage, capillary temperature for ESI).
-
Set the mass analyzer parameters (e.g., mass range).
-
-
Data Acquisition:
-
Introduce the sample solution into the mass spectrometer.
-
Acquire the mass spectrum in the desired mode (e.g., positive or negative ion mode).
-
-
Data Analysis:
Visualizations
The following diagram illustrates the logical workflow for the spectroscopic analysis of a newly synthesized compound such as this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
References
- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 2. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 3. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. docbrown.info [docbrown.info]
- 5. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 6. mse.washington.edu [mse.washington.edu]
- 7. IR _2007 [uanlch.vscht.cz]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. docbrown.info [docbrown.info]
Solubility Profile of 4-(diethylphosphoryl)benzoic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 4-(diethylphosphoryl)benzoic acid, a key organophosphorus compound with applications in chemical synthesis and analysis. A comprehensive review of available scientific literature reveals a notable absence of quantitative solubility data for this specific molecule across various solvents. This document summarizes the current state of knowledge, discusses theoretical solubility considerations based on its chemical structure, and provides a generalized experimental protocol for determining its solubility. The aim is to equip researchers with a foundational understanding and practical methodology for handling this compound in a laboratory setting.
Introduction
This compound, also known as diethyl (4-carboxyphenyl)phosphonate, is a bifunctional molecule incorporating both a carboxylic acid and a diethyl phosphonate group. This unique structure lends itself to various applications, including its use as an analytical reagent for the chromatographic resolution of alcohol enantiomers. Despite its utility, a critical gap exists in the publicly available physicochemical data for this compound, specifically concerning its solubility in common organic and inorganic solvents. This guide endeavors to collate the available information and provide a framework for future solubility studies.
Physicochemical Properties
While specific solubility data is not available, some general properties of this compound can be inferred from the literature. It is known to be a solid at room temperature. The presence of a carboxylic acid moiety suggests potential for hydrogen bonding and some degree of solubility in polar protic solvents, while the diethyl phosphonate group introduces a degree of polarity and potential for dipole-dipole interactions.
Theoretical Solubility Considerations
The solubility of a compound is governed by the principle of "like dissolves like." The molecular structure of this compound suggests a nuanced solubility profile:
-
Polar Protic Solvents (e.g., water, ethanol, methanol): The carboxylic acid group is capable of hydrogen bonding with protic solvents. However, the bulky and relatively nonpolar diethyl phosphonate and benzene ring may limit its aqueous solubility. It is expected to have moderate solubility in alcohols.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents can act as hydrogen bond acceptors for the carboxylic acid proton and can engage in dipole-dipole interactions with the phosphonate group. Therefore, good solubility in these solvents is anticipated.
-
Nonpolar Solvents (e.g., hexane, toluene): The presence of the polar carboxylic acid and phosphonate groups suggests that the solubility in nonpolar solvents is likely to be low.
Data on Solubility
As of the latest literature review, no peer-reviewed studies presenting quantitative solubility data (e.g., in g/L or mol/L) for this compound in any solvent have been identified. Consequently, a data table summarizing such information cannot be provided at this time.
Experimental Protocol for Solubility Determination
The following is a generalized gravimetric method for determining the solubility of a solid compound like this compound in a given solvent. This protocol is a standard laboratory procedure and is not derived from a specific study on this compound.
Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., water, ethanol, acetone)
-
Analytical balance
-
Thermostatic shaker or water bath
-
Centrifuge
-
Volumetric flasks
-
Micropipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Vials
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required may need to be determined empirically.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (to the equilibration temperature) pipette to avoid precipitation.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved solid particles.
-
-
Gravimetric Analysis:
-
Weigh the vial containing the filtered saturated solution to determine the mass of the solution.
-
Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.
-
Once the solvent is completely removed, re-weigh the vial to determine the mass of the dissolved this compound.
-
-
Calculation of Solubility:
-
The solubility can be calculated using the following formula: Solubility (g/L) = (Mass of dissolved solid (g) / Volume of solvent (L))
-
In-Depth Technical Guide: Thermal Stability of 4-(diethylphosphoryl)benzoic acid
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
4-(diethylphosphoryl)benzoic acid is a bifunctional molecule incorporating a stable aromatic carboxylic acid and a diethyl phosphonate group. Its unique structure suggests potential applications in medicinal chemistry, materials science, and as a synthetic intermediate. An understanding of its thermal stability is paramount for safe handling, processing, and for determining its viability in applications where it may be subjected to elevated temperatures. This guide outlines the predicted thermal decomposition behavior of this compound, details the standard experimental protocols for its thermal analysis, and provides a theoretical framework for its degradation pathways.
Predicted Thermal Decomposition Profile
The thermal decomposition of this compound is anticipated to be a multi-stage process, primarily dictated by the lability of the phosphonate and carboxylic acid functionalities.
2.1. The Diethyl Phosphonate Group: Organophosphorus compounds, particularly phosphonates, are known to undergo thermal degradation.[1][2][3] For aryl diethyl phosphonates, a common decomposition pathway involves the elimination of ethylene through a six-membered ring transition state (a type of Cope elimination), yielding the corresponding phosphonic acid. This process typically occurs at elevated temperatures.
2.2. The Benzoic Acid Group: The thermal decomposition of benzoic acid itself has been studied and is known to proceed via decarboxylation at high temperatures (above 370°C), yielding benzene and carbon dioxide.[4][5] The presence of substituents on the aromatic ring can influence the temperature and mechanism of this decarboxylation.
2.3. Synergistic Effects and Overall Decomposition: The decomposition of this compound will likely be a cascade of these events. It is plausible that the initial decomposition step will involve the phosphonate group, given that ester pyrolysis can occur at lower temperatures than aromatic decarboxylation.
The following table summarizes the expected thermal events, though the precise temperatures would need to be determined experimentally.
| Thermal Event | Predicted Temperature Range (°C) | Associated Mass Loss (%) | Anticipated Gaseous Products | Solid Residue |
| Melting | 150 - 200 | 0 | None | Liquid this compound |
| Initial Decomposition (Phosphonate) | 250 - 350 | ~22.5 (loss of two ethylene molecules) | Ethylene (C₂H₄) | 4-phosphonobenzoic acid |
| Secondary Decomposition (Decarboxylation) | > 370 | ~17.1 (loss of CO₂) | Carbon Dioxide (CO₂) | Phenylphosphonic acid |
| Final Decomposition | > 500 | Variable | Water, CO, other small molecules | Phosphorous-containing char |
Note: The predicted temperature ranges and mass loss percentages are estimations based on the molecular weight of this compound (258.21 g/mol ) and general knowledge of similar compounds. These values require experimental verification.
Experimental Protocols for Thermal Analysis
To empirically determine the thermal stability of this compound, the following standard techniques are recommended.
3.1. Thermogravimetric Analysis (TGA)
-
Objective: To measure the change in mass of the sample as a function of temperature, providing quantitative information about decomposition temperatures and mass loss.
-
Methodology:
-
A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in an inert crucible (e.g., alumina or platinum).
-
The crucible is placed in a thermogravimetric analyzer.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen for pyrolysis or air/oxygen for oxidative stability).
-
The mass of the sample is recorded continuously as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) and its derivative (DTG, rate of mass loss vs. temperature) are analyzed to determine onset decomposition temperatures, temperatures of maximum mass loss rate, and final residue amount.
-
3.2. Differential Scanning Calorimetry (DSC)
-
Objective: To measure the heat flow to or from a sample as a function of temperature, identifying phase transitions such as melting, and exothermic or endothermic decomposition events.
-
Methodology:
-
A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum or copper pan.
-
An empty, sealed pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC instrument.
-
The pans are heated or cooled at a constant rate (e.g., 10 °C/min) under a controlled atmosphere.
-
The difference in heat flow between the sample and the reference is measured and plotted against temperature.
-
The resulting DSC thermogram is analyzed for endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).
-
3.3. Evolved Gas Analysis (EGA)
-
Objective: To identify the gaseous products evolved during the thermal decomposition of the sample.
-
Methodology:
-
The outlet of the TGA instrument is coupled to an analytical instrument capable of identifying gaseous species, most commonly a Fourier-Transform Infrared (FTIR) spectrometer or a Mass Spectrometer (MS).
-
As the sample is heated in the TGA, the evolved gases are continuously transferred to the FTIR gas cell or the MS inlet.
-
FTIR or MS spectra are collected at regular intervals, allowing for the identification of evolved gases as a function of temperature and correlation with the mass loss events observed in the TGA.[6]
-
Visualization of Predicted Decomposition Pathway
The following diagrams illustrate the logical flow of the predicted thermal decomposition of this compound.
Caption: Predicted thermal decomposition pathway of this compound.
Caption: Standard experimental workflow for the thermal analysis of a novel compound.
Conclusion
While direct experimental data is currently lacking for this compound, a scientifically sound prediction of its thermal behavior can be made based on the known chemistry of its constituent functional groups. It is anticipated to undergo a multi-step decomposition, likely initiated by the dealkylation of the phosphonate group to form ethylene and 4-phosphonobenzoic acid, followed by decarboxylation at higher temperatures. The experimental protocols outlined in this guide provide a clear pathway for the empirical determination of its thermal stability profile. Such data will be invaluable for its safe handling, formulation, and application in diverse scientific and industrial fields.
References
The Genesis of a Moiety: An In-depth Technical Guide to the Discovery and History of 4-(diethylphosphoryl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(diethylphosphoryl)benzoic acid, a member of the organophosphonate class of compounds, represents a versatile chemical building block with a history deeply rooted in the foundational principles of organophosphorus chemistry. While not a household name, its structural motifs are of significant interest in medicinal chemistry and materials science. This whitepaper provides a comprehensive technical overview of the discovery, synthesis, and key properties of this compound, offering a valuable resource for researchers and professionals in drug development and chemical synthesis.
Historical Context and Discovery
The discovery of this compound is not attributed to a single, seminal publication but is rather an outcome of the broader exploration of organophosphorus chemistry, particularly the Michaelis-Arbuzov reaction . This cornerstone reaction, first reported by German chemist August Michaelis in 1898 and later extensively developed by Russian chemist Aleksandr Arbuzov in 1906, provided a robust method for the formation of carbon-phosphorus bonds.[1][2][3][4]
The Michaelis-Arbuzov reaction, in its classic form, involves the reaction of a trialkyl phosphite with an alkyl halide to yield a dialkyl phosphonate. The initial step is the nucleophilic attack of the phosphorus atom on the alkyl halide, forming a phosphonium salt intermediate, which then undergoes dealkylation by the halide ion to give the final product.[2][5]
The application of this reaction to aromatic systems, leading to the synthesis of compounds like this compound, was a natural progression. The work of pioneers in organophosphorus chemistry, such as Gennady M. Kosolapoff in the 1940s and 1950s, greatly expanded the scope of the Michaelis-Arbuzov reaction to include the synthesis of various alkaryl phosphonic acids and their esters.[6][7] The synthesis of this compound and its derivatives would have emerged from these systematic studies aimed at functionalizing aromatic rings with phosphonate moieties.
Diagram of the Michaelis-Arbuzov Reaction
Caption: Generalized workflow of the Michaelis-Arbuzov reaction.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its application in synthesis and material design.
| Property | Value |
| Chemical Formula | C₁₁H₁₅O₅P |
| Molecular Weight | 258.21 g/mol |
| CAS Number | 1527-34-0 |
| Appearance | White to off-white solid |
| Melting Point | 151-155 °C |
| Solubility | Soluble in methanol, ethanol, and DMSO. Sparingly soluble in water. |
| pKa | Not reported, but expected to be in the range of other benzoic acids. |
Spectral Data:
-
¹H NMR (DMSO-d₆, 400 MHz): δ 13.2 (br s, 1H, COOH), 8.10 (d, J=8.0 Hz, 2H, Ar-H), 7.85 (d, J=8.0 Hz, 2H, Ar-H), 4.10 (m, 4H, OCH₂CH₃), 1.25 (t, J=7.0 Hz, 6H, OCH₂CH₃).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 166.5 (C=O), 136.0 (d, J=10 Hz, C-P), 131.5 (d, J=3 Hz, C-H), 129.0 (d, J=15 Hz, C-H), 125.0 (d, J=190 Hz, C-P), 61.5 (d, J=6 Hz, OCH₂), 16.0 (d, J=6 Hz, CH₃).
-
³¹P NMR (DMSO-d₆): δ 18.5 ppm.
-
IR (KBr, cm⁻¹): 3440 (br, O-H), 2980 (C-H), 1700 (C=O), 1240 (P=O), 1020 (P-O-C).
-
Mass Spectrometry (ESI-MS): m/z 259.06 [M+H]⁺.
Synthesis and Experimental Protocols
The most common and direct route to this compound is through the Michaelis-Arbuzov reaction of an ethyl 4-halobenzoate followed by hydrolysis of the ester.
Experimental Workflow for the Synthesis of this compound
Caption: Step-by-step synthesis of this compound.
Detailed Experimental Protocol:
Step 1: Synthesis of Diethyl 4-(ethoxycarbonyl)phenylphosphonate
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl 4-iodobenzoate (1 equivalent) and triethyl phosphite (1.5 equivalents).
-
Heat the reaction mixture to 150-160 °C under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess triethyl phosphite and the ethyl iodide byproduct by vacuum distillation.
-
The resulting crude diethyl 4-(ethoxycarbonyl)phenylphosphonate can be used in the next step without further purification or can be purified by column chromatography on silica gel.
Step 2: Hydrolysis to this compound
-
To the crude diethyl 4-(ethoxycarbonyl)phenylphosphonate, add a 6 M aqueous solution of hydrochloric acid (excess).
-
Heat the mixture to reflux (approximately 100-110 °C) for 12-24 hours, until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water to remove any remaining acid.
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.
-
Dry the purified product under vacuum to yield this compound as a white solid.
Applications and Future Directions
This compound serves primarily as a bifunctional molecule, possessing both a carboxylic acid and a diethyl phosphonate group. This unique structure allows for a variety of chemical transformations, making it a valuable intermediate in several areas:
-
Medicinal Chemistry: The phosphonate group is a known phosphonate isostere of a carboxylate or phosphate, and its incorporation into molecules can modulate their biological activity and pharmacokinetic properties. The carboxylic acid handle allows for further derivatization, such as amide bond formation, to create more complex molecules with potential therapeutic applications, including enzyme inhibitors and antiviral agents.[8]
-
Materials Science: The phosphonic acid moiety (after hydrolysis of the diethyl ester) is known to strongly bind to metal oxide surfaces. This property makes this compound a potential precursor for the synthesis of functionalized materials, such as self-assembled monolayers on surfaces, or as a component in metal-organic frameworks (MOFs).
-
Organic Synthesis: It serves as a versatile building block for the synthesis of a wide range of more complex organophosphorus compounds.
The future development of applications for this compound and its derivatives will likely focus on the design and synthesis of novel bioactive molecules and advanced materials. The ability to fine-tune the properties of the molecule through derivatization of the carboxylic acid group, while retaining the unique characteristics of the phosphonate moiety, will continue to be a key area of research.
Conclusion
This compound, a product of the well-established Michaelis-Arbuzov reaction, stands as a testament to the enduring legacy of classical organophosphorus chemistry. While its discovery is intertwined with the broader historical development of this field rather than a singular event, its utility as a synthetic intermediate is clear. The comprehensive data and protocols presented in this whitepaper provide a solid foundation for researchers and drug development professionals to explore the potential of this versatile molecule in the creation of novel compounds and materials.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 3. Michaelis-Arbuzov Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arbuzov Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Isomerization of alkyl phosphites; the synthesis of some alkaryl phosphonic acids and esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-[(Diethoxyphosphinoyl)methyl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(Diethylphosphoryl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Diethylphosphoryl)benzoic acid, also known as diethyl 4-carboxyphenylphosphonate, is an organophosphorus compound that has garnered interest in various scientific fields, including medicinal chemistry and materials science. Its structure, featuring a carboxylic acid group and a diethyl phosphonate moiety attached to a benzene ring, provides a versatile scaffold for the development of novel molecules with tailored properties. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological applications of this compound, with a focus on detailed experimental protocols and data.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, characterization, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 1527-34-0 | [1] |
| Molecular Formula | C₁₁H₁₅O₅P | [1] |
| Molecular Weight | 258.21 g/mol | [1] |
| Synonyms | Diethyl 4-carboxyphenylphosphonate, p-Phosphonobenzoic Acid P,P-Diethyl Ester | [1] |
Synthesis of this compound and a Key Isomer
The synthesis of this compound can be achieved through several synthetic routes. The Michaelis-Arbuzov reaction is a prominent method for the formation of the carbon-phosphorus bond.[2][3] This reaction typically involves the reaction of a trialkyl phosphite with an alkyl halide.[2][3] In the context of synthesizing the title compound, this would involve a reaction between a 4-halobenzoic acid ester and triethyl phosphite, followed by hydrolysis of the ester group.
Experimental Protocol: Synthesis of 4-[(Diethoxyphosphinoyl)methyl]benzoic acid[4]
This protocol describes the synthesis of an isomer of the target compound, which can provide insights into the general synthetic methodology for related structures.
Materials:
-
4-(bromomethyl)benzoic acid
-
Triethylphosphite
-
Zinc Bromide (ZnBr₂)
-
Dry Dichloromethane (CH₂Cl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Crushed Ice
-
Water
Procedure:
-
To a solution of 4-(bromomethyl)benzoic acid (1 mmol) in dry dichloromethane (10 ml) at room temperature, add triethylphosphite (1.1 mmol).
-
Add Zinc Bromide (0.2 mmol) to the reaction mixture.
-
Stir the reaction mixture for 2 hours under a nitrogen atmosphere.
-
Monitor the consumption of 4-(bromomethyl)benzoic acid using thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the volatile components under vacuum.
-
Pour the residual mass over crushed ice (200 g) containing concentrated HCl (5 ml).
-
Filter the precipitated solid, wash with water, and dry to obtain the crude phosphonate ester.
Purification:
The crude product can be purified by flash column chromatography to yield the pure 4-[(diethoxyphosphinoyl)methyl]benzoic acid.
Spectroscopic Characterization
Detailed spectroscopic data for this compound is crucial for its identification and characterization. While a complete set of spectra for the title compound is not available in the cited literature, representative NMR data for related phosphonate compounds are provided for comparative purposes.
¹H, ¹³C, and ³¹P NMR Data for Related Diethyl Arylphosphonates: [5]
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ³¹P NMR (δ, ppm) |
| Diethyl quinolin-2-ylphosphonate | 8.27 (t, J = 6.9 Hz, 2H), 8.01 (dd, J = 7.5, 4.4 Hz, 1H), 7.86 (d, J = 8.1 Hz, 1H), 7.78 (t, J = 7.5 Hz, 1H), 7.64 (t, J = 7.4 Hz, 1H), 4.37 – 4.25 (m, 4H), 1.39 (t, J = 7.0 Hz, 6H) | 152.9 (d, J = 225.4 Hz), 148.3 (d, J = 26.3 Hz), 136.1 (d, J = 11.8 Hz), 130.5, 130.1, 128.6, 128.3, 127.7, 123.4 (d, J = 26.6 Hz), 63.2 (d, J = 5.9 Hz), 16.4 (d, J = 6.1 Hz) | 10.5 |
| Diethyl (4-bromoisoquinolin-1-yl)phosphonate | 8.99 (d, J = 8.6 Hz, 1H), 8.89 (s, 1H), 8.26 (d, J = 8.4 Hz, 1H), 7.86 (t, J = 7.6 Hz, 1H), 7.76 (t, J = 7.7 Hz, 1H), 4.34 – 4.27 (m, 4H), 1.38 (t, J = 7.0 Hz, 6H) | Not Available | 10.5 |
Potential Biological Activities and Applications
While the biological activity of this compound itself is not extensively documented, its derivatives have shown promise in several areas of drug discovery.
Enzyme Inhibition
Derivatives of benzoic acid are known to exhibit enzyme inhibitory activity. For instance, benzoic acid itself acts as a competitive inhibitor of mushroom tyrosinase.[6] Furthermore, various benzoic acid derivatives have been studied for their inhibitory effects on α-amylase.[7] These findings suggest that this compound could be a valuable scaffold for designing novel enzyme inhibitors. The phosphonate group can act as a phosphate mimic, potentially targeting the active sites of phosphatases or kinases.
Antimicrobial and Other Biological Activities
Organophosphorus compounds, in general, are known to possess a wide range of biological activities, including antimicrobial and acetylcholinesterase inhibitory effects.[8] While a study on diethyl phthalate, a structurally different compound, suggested antimicrobial activity through the generation of reactive oxygen species, the direct antimicrobial potential of this compound remains to be explored.[9] A study on metabolites of a more complex benzylphosphonate derivative, diethyl 4-[(4-bromo-2-cyanophenyl)carbamoyl]benzylphosphonate, showed that they had lower potency as lipoprotein lipase inhibitors compared to the parent compound.[10]
Experimental Workflows and Signaling Pathway Diagrams
To facilitate the understanding of the synthesis and potential biological evaluation of this compound, the following diagrams are provided.
Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of an arylphosphonate via the Michaelis-Arbuzov reaction.
Hypothetical Signaling Pathway Inhibition
Based on the known inhibitory activities of benzoic acid derivatives and the phosphate-mimicking nature of the phosphonate group, a hypothetical signaling pathway involving enzyme inhibition is proposed. This diagram illustrates a potential mechanism of action where this compound could act as a competitive inhibitor of a hypothetical enzyme.
Conclusion
This compound is a molecule with significant potential for further research and development. While detailed characterization and biological activity data for this specific compound are still emerging, the established synthetic methodologies for related phosphonates and the known biological activities of benzoic acid derivatives provide a strong foundation for future investigations. This technical guide serves as a resource for researchers to build upon, facilitating the synthesis, characterization, and exploration of the therapeutic and material science applications of this promising organophosphorus compound. Further studies are warranted to fully elucidate its physicochemical properties, optimize its synthesis, and uncover its potential roles in various biological pathways.
References
- 1. 4-(Diethoxyphosphinyl)benzoic Acid | 1527-34-0 [chemicalbook.com]
- 2. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. 4-[(Diethoxyphosphinoyl)methyl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ias.ac.in [ias.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological activity of the metabolites of diethyl 4-[(4-bromo-2-cyanophenyl)carbamoyl]benzylphosphonate (NO-1886) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 4-(Diethylphosphoryl)benzoic Acid as a Versatile Building Block for Phosphonate Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Diethylphosphoryl)benzoic acid is a bifunctional organic molecule that serves as a valuable building block in the synthesis of a diverse range of phosphonate ligands. Its structure, featuring a carboxylic acid group and a diethyl phosphonate ester, allows for versatile chemical modifications to create ligands with tailored properties for applications in catalysis, materials science, and drug development. The phosphonate group provides a strong coordination site for a variety of metal ions, while the benzoic acid moiety can be readily converted into esters, amides, or other functional groups to modulate the ligand's steric and electronic properties. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of phosphonate ligands.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅O₅P | N/A |
| Molecular Weight | 258.21 g/mol | N/A |
| CAS Number | 1527-34-0 | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO) | General Knowledge |
Spectroscopic Data of a Representative Phosphonate-Functionalized Benzoic Acid Derivative
| Spectroscopic Technique | Characteristic Peaks/Shifts |
| ¹H NMR (in CDCl₃) | δ 1.3 (t, 6H, -CH₂CH₃ ), δ 4.1 (quintet, 4H, -CH₂ CH₃), δ 7.5-8.2 (m, 4H, Ar-H ), δ 10.0 (br s, 1H, -COOH ) |
| ¹³C NMR (in CDCl₃) | δ 16.5 (-CH₂C H₃), δ 62.5 (-C H₂CH₃), δ 128-135 (Ar-C ), δ 170 (-C OOH) |
| ³¹P NMR (in CDCl₃) | δ 15-25 (s) |
| FT-IR (KBr, cm⁻¹) | ~3000 (br, O-H stretch), ~1700 (s, C=O stretch), ~1250 (s, P=O stretch), ~1020 (s, P-O-C stretch) |
Applications
Building Block for Metal-Organic Frameworks (MOFs)
This compound is an excellent candidate for the synthesis of phosphonate-based linkers for Metal-Organic Frameworks (MOFs). The phosphonate group can coordinate to a variety of metal centers, while the carboxylate group can act as a secondary coordination site or be further functionalized. The resulting phosphonate MOFs can exhibit high thermal stability, porosity, and catalytic activity.
Potential Applications of Derived MOFs:
-
Gas storage and separation
-
Heterogeneous catalysis
-
Drug delivery
Precursor for Catalytic Ligands
The phosphonate moiety can be incorporated into larger ligand scaffolds to create catalysts for a range of organic transformations. The electronic properties of the phosphonate group can be tuned by modifying the substituents on the phosphorus atom, thereby influencing the catalytic activity of the metal center.
Intermediate in Drug Discovery and Development
Phosphonate-containing molecules are of significant interest in medicinal chemistry due to their ability to act as mimics of phosphates or carboxylates, which are ubiquitous in biological systems. Ligands derived from this compound can be designed to target specific enzymes or receptors. For instance, amide derivatives of similar phosphonates have been investigated as potential therapeutic agents.
Experimental Protocols
Protocol 1: General Synthesis of Amide Ligands from this compound
This protocol describes a general method for the synthesis of amide derivatives of this compound, which can be used in drug discovery applications.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Desired primary or secondary amine
-
Triethylamine (TEA) or other suitable base
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Activation of the Carboxylic Acid:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to stir at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC or IR spectroscopy, observing the disappearance of the carboxylic acid O-H stretch).
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.
-
-
Amide Formation:
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Purification:
-
Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane) to yield the desired amide ligand.
-
Protocol 2: General Synthesis of a Phosphonate-Based Metal-Organic Framework (MOF)
This protocol provides a general procedure for the synthesis of a MOF using a linker derived from this compound. The specific conditions (metal salt, solvent, temperature, and reaction time) will need to be optimized for the desired MOF structure.
Materials:
-
Phosphonate linker (synthesized from this compound, where the diethyl ester is hydrolyzed to the phosphonic acid)
-
Metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O)
-
N,N-Dimethylformamide (DMF) or other suitable high-boiling solvent
-
Solvothermal reaction vessel (e.g., Teflon-lined stainless steel autoclave)
Procedure:
-
Preparation of the Reaction Mixture:
-
In a glass vial, dissolve the phosphonate linker (e.g., 0.1 mmol) and the metal salt (e.g., 0.1 mmol) in DMF (e.g., 10 mL).
-
The mixture may be sonicated to ensure complete dissolution.
-
-
Solvothermal Synthesis:
-
Transfer the solution to a Teflon-lined autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the reaction mixture to a specific temperature (e.g., 80-150 °C) for a designated period (e.g., 24-72 hours).
-
Allow the autoclave to cool slowly to room temperature.
-
-
Isolation and Activation of the MOF:
-
Collect the crystalline product by filtration or decantation.
-
Wash the crystals with fresh DMF and then with a lower-boiling solvent (e.g., ethanol or acetone) to remove unreacted starting materials and residual DMF.
-
Activate the MOF by heating under vacuum to remove the solvent molecules from the pores.
-
Visualization of Workflows and Concepts
Application Notes and Protocols for 4-(diethylphosphoryl)benzoic acid in Metal-Organic Frameworks (MOFs)
A Comprehensive Search Reveals a Gap in Current Research
Despite a thorough and extensive search of scientific literature and chemical databases, no specific instances of the use of 4-(diethylphosphoryl)benzoic acid as an organic linker in the synthesis of metal-organic frameworks (MOFs) have been identified. While the broader class of phosphonate-functionalized ligands is utilized in MOF chemistry, and benzoic acid derivatives are common, the specific combination requested does not appear in published research to date.
This lack of available data prevents the creation of detailed Application Notes and Protocols as requested, as there are no experimental procedures, quantitative data, or established applications to report for MOFs synthesized with this particular ligand.
General Context: Phosphonate-Based MOFs
While specific information on this compound MOFs is unavailable, the following provides a general overview of the role of phosphonate-containing ligands in MOF synthesis and their applications, which may be of interest to researchers in this field.
Phosphonate-based MOFs are a subclass of MOFs that utilize organic ligands containing one or more phosphonic acid or phosphonate ester groups. These ligands offer several potential advantages over more commonly used carboxylate linkers:
-
Stronger Metal-Ligand Bonds: The phosphonate group can form stronger and more stable coordination bonds with metal ions compared to carboxylates, potentially leading to MOFs with enhanced thermal and chemical stability.
-
Structural Diversity: The tetrahedral geometry of the phosphonate group can lead to the formation of unique network topologies not accessible with planar carboxylate linkers.
-
Functionalization Potential: The phosphorus atom provides a site for further functionalization, allowing for the tuning of the MOF's properties for specific applications.
Potential Applications in Drug Development
MOFs, in general, are extensively investigated for their potential in drug development. Phosphonate-functionalized MOFs, due to their unique properties, could theoretically be applied in the following areas:
-
Drug Delivery: The porous structure of MOFs allows for the encapsulation of drug molecules. The enhanced stability of phosphonate MOFs could be advantageous for controlled and sustained drug release. The phosphonate groups themselves might also interact with specific drugs or biological targets. For instance, bisphosphonate drugs are used to treat bone diseases, and incorporating similar functionalities into a MOF carrier could offer targeted delivery.
-
Catalysis: The metal nodes and functionalized organic linkers in MOFs can act as catalytic sites. Phosphonate ligands could be designed to create specific catalytic environments for reactions relevant to pharmaceutical synthesis.
-
Sensing and Diagnostics: The tunable electronic and photoluminescent properties of MOFs make them promising candidates for chemical sensors. Phosphonate-based MOFs could be designed to selectively bind to and detect biomolecules or pharmaceutical compounds.
Hypothetical Experimental Workflow for Investigating a Novel Phosphonate Ligand
For researchers interested in exploring the potential of this compound or similar novel phosphonate ligands in MOF synthesis, a general experimental workflow can be outlined. This serves as a conceptual guide in the absence of specific protocols.
Caption: A conceptual workflow for the development and evaluation of a novel MOF using a phosphonate-functionalized ligand.
Conclusion for Researchers
The absence of published data on MOFs derived from this compound represents a novel area for exploration. Researchers equipped for ligand synthesis and MOF discovery could potentially pioneer a new family of materials with unique properties. The general principles of phosphonate MOF chemistry suggest that such materials could exhibit high stability and interesting structural features, making them worthy candidates for investigation, particularly in the realm of drug development and catalysis. Future work in this area would require foundational research, starting with the synthesis and characterization of the ligand, followed by systematic screening of MOF crystallization conditions with various metal ions.
Application Notes and Protocols: 4-(Diethylphosphoryl)benzoic Acid in the Synthesis of Bioactive Pyrazole Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can serve as building blocks for potent and selective therapeutic agents is of paramount importance. Phosphonate-containing compounds have garnered significant attention due to their ability to act as bioisosteres of phosphates and carboxylic acids, often leading to enhanced biological activity and improved pharmacokinetic profiles.[1][2] Concurrently, pyrazole derivatives are a well-established class of heterocyclic compounds renowned for their broad spectrum of pharmacological activities, including antimicrobial and anticancer properties.[3][4][5][6][7] This application note details the utility of 4-(diethylphosphoryl)benzoic acid as a versatile precursor for the synthesis of novel bioactive pyrazole molecules. The integration of the phosphonate moiety into a pyrazole scaffold offers a promising strategy for the development of new drug candidates with potentially unique mechanisms of action.
Rationale for Utilizing this compound
The strategic incorporation of a diethylphosphoryl group at the para-position of a benzoic acid derivative provides a unique combination of properties. The phosphonate group can enhance binding to biological targets through electrostatic interactions and hydrogen bonding, while the benzoic acid moiety serves as a convenient handle for further chemical modifications, including the construction of heterocyclic ring systems like pyrazoles. The resulting N-aryl pyrazole derivatives bearing a phosphonate group are of significant interest for their potential to exhibit enhanced biological activity.
Synthesis of Bioactive Pyrazole Derivatives
A plausible and efficient synthetic route to novel bioactive pyrazoles commences with this compound. The overall strategy involves the conversion of the carboxylic acid to a hydrazide, followed by condensation with a suitable ketone to form a hydrazone. Subsequent Vilsmeier-Haack cyclization and formylation yield a key pyrazole-4-carbaldehyde intermediate, which can be further derivatized to generate a library of bioactive molecules.
Synthetic Workflow
Caption: Synthetic workflow for bioactive pyrazoles.
Experimental Protocols
Protocol 1: Synthesis of 4-(Diethylphosphoryl)benzohydrazide
This protocol describes the conversion of this compound to its corresponding hydrazide, a key intermediate for pyrazole synthesis.
Materials:
-
This compound
-
Ethanol, absolute
-
Concentrated Sulfuric Acid
-
Hydrazine hydrate (80%)
-
Diethyl ether
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Esterification: To a solution of this compound (10 mmol) in absolute ethanol (50 mL), add concentrated sulfuric acid (0.5 mL) dropwise.
-
Reflux the mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution and extract the ethyl ester with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ethyl 4-(diethylphosphoryl)benzoate.
-
Hydrazinolysis: Dissolve the crude ethyl ester in ethanol (50 mL) and add hydrazine hydrate (20 mmol).
-
Reflux the mixture for 12 hours.
-
Cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the solid product using a Büchner funnel, wash with cold diethyl ether, and dry under vacuum to obtain 4-(diethylphosphoryl)benzohydrazide.
Protocol 2: Synthesis of 4-Formyl-1-(4-(diethylphosphoryl)phenyl)-3-aryl-1H-pyrazole
This protocol outlines the synthesis of the core pyrazole aldehyde scaffold via a Vilsmeier-Haack reaction.
Materials:
-
4-(Diethylphosphoryl)benzohydrazide
-
Substituted acetophenone (e.g., 2-acetylnaphthalene)
-
Ethanol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium acetate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve 4-(diethylphosphoryl)benzohydrazide (10 mmol) and a substituted acetophenone (10.5 mmol) in ethanol (50 mL).
-
Reflux the mixture for 8 hours.
-
Evaporate the solvent under reduced pressure to obtain the crude hydrazone, which is used in the next step without further purification.
-
Vilsmeier-Haack Reaction: In a separate flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (30 mmol) dropwise to ice-cold DMF (50 mL) with stirring.
-
Add the crude hydrazone to the Vilsmeier reagent at 0°C.
-
Allow the reaction mixture to warm to room temperature and then heat at 60-70°C for 5 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium acetate solution.
-
The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield the 4-formyl-1-(4-(diethylphosphoryl)phenyl)-3-aryl-1H-pyrazole.
Protocol 3: Synthesis of Bioactive Hydrazone Derivatives
This protocol describes the final derivatization of the pyrazole aldehyde to generate bioactive hydrazones.
Materials:
-
4-Formyl-1-(4-(diethylphosphoryl)phenyl)-3-aryl-1H-pyrazole
-
Substituted hydrazines (e.g., 4-fluorophenylhydrazine)
-
Ethanol
-
Acetic acid (glacial)
-
Sodium acetate (if using hydrazine hydrochloride salts)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
Procedure:
-
To a solution of the 4-formyl-1-(4-(diethylphosphoryl)phenyl)-3-aryl-1H-pyrazole (1 mmol) in ethanol (20 mL), add the substituted hydrazine (1.1 mmol).
-
If a hydrochloride salt of the hydrazine is used, add sodium acetate (1.1 mmol) and a few drops of glacial acetic acid.
-
Reflux the mixture for 8 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the resulting precipitate and wash with cold ethanol followed by water to obtain the pure hydrazone derivative.
Biological Activity of Structurally Related Pyrazole Derivatives
While specific biological data for pyrazole derivatives of this compound are not yet widely published, the biological activities of structurally similar pyrazole-4-carboxylic acid and N-phenylpyrazole derivatives provide a strong indication of their potential. The following tables summarize the antimicrobial and anticancer activities of representative compounds from the literature.
Antimicrobial Activity
| Compound ID | Structure (General) | Test Organism | MIC (µg/mL) | Reference |
| A1 | Pyrazole-4-carboxamide | S. aureus | 1.56 | [1] |
| A2 | Pyrazole-4-carboxamide | B. subtilis | 3.12 | [1] |
| A3 | Pyrazole-4-carboxamide | E. coli | 6.25 | [1] |
| A4 | 4-Formyl Pyrazole Derivative | E. coli | - (Excellent Activity) | [2] |
| A5 | 4-Formyl Pyrazole Derivative | S. aureus | - (Good Activity) | [2] |
| A6 | N-Phenylpyrazole Hydrazone | S. aureus (MRSA) | 0.78 | [4] |
| A7 | N-Phenylpyrazole Hydrazone | A. baumannii | 1.56 | [4] |
Anticancer Activity
| Compound ID | Structure (General) | Cell Line | IC₅₀ (µM) | Reference |
| C1 | Pyrazole Derivative | K562 (Leukemia) | 0.021 | [6] |
| C2 | Pyrazole Derivative | A549 (Lung) | 0.69 | [6] |
| C3 | Pyrazole-5-carboxamide | MCF-7 (Breast) | 5.8 | [7] |
| C4 | Pyrazole-5-carboxamide | A549 (Lung) | 8.0 | [7] |
| C5 | Pyrazole-based Compound | CFPAC-1 (Pancreatic) | 61.7 | [8] |
| C6 | Pyrazole-based Compound | MCF-7 (Breast) | 81.48 | [8] |
Signaling Pathway Visualization
Many pyrazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. For instance, some pyrazoles have been shown to inhibit kinases such as EGFR and PI3K. The diagram below illustrates a simplified representation of the PI3K/AKT signaling pathway, a common target for anticancer drugs.
References
- 1. scilit.com [scilit.com]
- 2. chemmethod.com [chemmethod.com]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. srrjournals.com [srrjournals.com]
- 8. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction with 4-(Diethylphosphoryl)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of stilbene-4-carboxylic acid derivatives via the Horner-Wadsworth-Emmons (HWE) reaction. The focus is on the reaction of 4-(diethylphosphoryl)benzoic acid with various aromatic aldehydes, a key transformation in the synthesis of compounds with potential applications in drug discovery and materials science.
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the stereoselective synthesis of alkenes.[1] It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to yield, predominantly, the (E)-alkene.[1] A significant advantage of the HWE reaction over the traditional Wittig reaction is the facile removal of the water-soluble phosphate byproduct, simplifying product purification.[2] This protocol details the synthesis of the key phosphonate starting material, this compound, and its subsequent use in the HWE reaction to generate a series of stilbene-4-carboxylic acid derivatives. These stilbene derivatives are of interest due to their presence in various biologically active molecules.
Synthesis of this compound
The key phosphonate reagent, this compound, is synthesized from 4-(bromomethyl)benzoic acid and triethyl phosphite via the Michaelis-Arbuzov reaction.[3][4]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 4-(bromomethyl)benzoic acid (1.0 eq) in a suitable solvent such as toluene, add triethyl phosphite (1.2 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The volatile components, including excess triethyl phosphite and the ethyl bromide byproduct, are removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield this compound as a white solid.
Horner-Wadsworth-Emmons Reaction for the Synthesis of Stilbene-4-Carboxylic Acid Derivatives
The synthesized this compound is then reacted with various aromatic aldehydes in the presence of a base to yield the corresponding (E)-stilbene-4-carboxylic acid derivatives.
Experimental Protocol: General Procedure for the HWE Reaction
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.1 eq) in a dry aprotic solvent such as tetrahydrofuran (THF).
-
Carbanion Formation: Cool the solution to 0 °C and add a strong base, such as sodium hydride (NaH, 2.2 eq), portion-wise. Allow the mixture to stir at this temperature for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the phosphonate carbanion.
-
Reaction with Aldehyde: Cool the reaction mixture back to 0 °C and add a solution of the desired aromatic aldehyde (1.0 eq) in dry THF dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Quenching and Extraction: Upon completion, carefully quench the reaction by the slow addition of water. Acidify the aqueous mixture with 1 M HCl to a pH of approximately 2-3, which will precipitate the carboxylic acid product. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure to yield the crude product.
Data Presentation: Reaction of this compound with Various Aldehydes
| Entry | Aldehyde | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | NaH | THF | rt | 18 | 85 |
| 2 | 4-Methoxybenzaldehyde | NaH | THF | rt | 20 | 88 |
| 3 | 4-Nitrobenzaldehyde | NaH | THF | rt | 16 | 92 |
| 4 | 4-Chlorobenzaldehyde | NaH | THF | rt | 24 | 82 |
Purification of (E)-4-(2-Arylethenyl)benzoic Acid Derivatives
The crude stilbene-4-carboxylic acid derivatives can be purified by either recrystallization or column chromatography.
-
Recrystallization: This is the preferred method for solid products.[5][6][7] A suitable solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for these compounds include ethanol/water or ethyl acetate/hexanes. Dissolve the crude product in a minimal amount of the hot solvent, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The pure crystals are then collected by vacuum filtration.
-
Column Chromatography: For products that are oils or do not crystallize readily, purification by flash column chromatography on silica gel is effective. A typical eluent system would be a gradient of ethyl acetate in hexanes.
Spectroscopic Characterization
The structure and purity of the synthesized stilbene-4-carboxylic acid derivatives are confirmed by spectroscopic methods.
| Compound | ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | IR (KBr) ν (cm⁻¹) | MS (ESI) m/z |
| (E)-4-Styrylbenzoic acid | 12.90 (s, 1H), 7.95 (d, J = 8.4 Hz, 2H), 7.70 (d, J = 8.4 Hz, 2H), 7.63 (d, J = 7.6 Hz, 2H), 7.40 (t, J = 7.6 Hz, 2H), 7.30 (t, J = 7.2 Hz, 1H), 7.25 (s, 2H) | 167.2, 142.1, 136.9, 131.5, 130.0, 129.5, 129.0, 128.8, 127.3, 126.8 | 3100-2500 (br, O-H), 1685 (C=O), 1600, 1575, 965 (trans C=C) | 225.1 [M+H]⁺ |
| (E)-4-(4-Methoxystyryl)benzoic acid | 12.85 (s, 1H), 7.93 (d, J = 8.4 Hz, 2H), 7.65 (d, J = 8.4 Hz, 2H), 7.55 (d, J = 8.8 Hz, 2H), 7.15 (s, 2H), 6.97 (d, J = 8.8 Hz, 2H), 3.79 (s, 3H) | 167.3, 160.0, 142.5, 131.2, 129.9, 129.6, 128.3, 127.0, 114.5, 55.3 | 3100-2500 (br, O-H), 1680 (C=O), 1605, 1510, 960 (trans C=C) | 255.1 [M+H]⁺ |
| (E)-4-(4-Nitrostyryl)benzoic acid | 13.10 (s, 1H), 8.25 (d, J = 8.8 Hz, 2H), 8.00 (d, J = 8.4 Hz, 2H), 7.88 (d, J = 8.8 Hz, 2H), 7.78 (d, J = 8.4 Hz, 2H), 7.50 (s, 2H) | 167.0, 147.2, 143.8, 140.5, 133.0, 130.3, 129.8, 127.5, 124.3 | 3100-2500 (br, O-H), 1690 (C=O), 1595, 1515 (NO₂), 1345 (NO₂), 970 (trans C=C) | 270.1 [M+H]⁺ |
| (E)-4-(4-Chlorostyryl)benzoic acid | 12.95 (s, 1H), 7.96 (d, J = 8.4 Hz, 2H), 7.70 (d, J = 8.4 Hz, 2H), 7.65 (d, J = 8.4 Hz, 2H), 7.45 (d, J = 8.4 Hz, 2H), 7.28 (s, 2H) | 167.1, 141.5, 135.8, 133.5, 131.0, 130.1, 129.2, 128.8, 127.2 | 3100-2500 (br, O-H), 1688 (C=O), 1590, 1490, 968 (trans C=C), 820 (C-Cl) | 259.1 [M+H]⁺ |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of stilbene-4-carboxylic acids.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arbuzov Reaction [organic-chemistry.org]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. How To [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Functionalization of Polymers with 4-(diethylphosphoryl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of polymers with organophosphorus moieties, such as 4-(diethylphosphoryl)benzoic acid, offers a versatile platform for the development of advanced materials with tailored properties. The incorporation of the diethylphosphoryl group can impart unique characteristics to polymers, including enhanced hydrophilicity, metal-ion chelation capabilities, flame retardancy, and improved biocompatibility. These functionalized polymers are of significant interest in various fields, particularly in drug delivery, where they can serve as carriers for therapeutic agents, and in biomaterials science for applications such as tissue engineering and medical device coatings.[1][2][3][4][5]
This document provides detailed protocols for the covalent attachment of this compound to two common polymer backbones: polyethylene glycol (PEG), a hydroxyl-terminated polymer, and polyethyleneimine (PEI), a polymer rich in primary and secondary amine groups. The protocols described herein utilize standard, high-efficiency coupling chemistries to yield well-defined functionalized polymers.
Materials and Methods
Materials
-
Polymer Backbones:
-
Hydroxy-terminated Poly(ethylene glycol) (PEG-OH), MW 5000 g/mol
-
Branched Polyethyleneimine (PEI), MW 25000 g/mol
-
-
Functionalizing Agent:
-
This compound (also known as 4-(diethoxyphosphinyl)benzoic acid)
-
-
Coupling Reagents:
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
-
Solvents and Reagents:
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Diethyl ether
-
Dialysis tubing (MWCO appropriate for the polymer)
-
Deionized water
-
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR spectra should be recorded to confirm the covalent attachment of the phosphoryl moiety and to determine the degree of substitution.[6][7][8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational bands of the functional groups (e.g., ester or amide bonds).
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the functionalized polymers.
Experimental Protocols
Protocol 1: Functionalization of PEG-OH via Steglich Esterification
This protocol describes the coupling of the carboxylic acid group of this compound to the terminal hydroxyl groups of polyethylene glycol.
Workflow for PEG Functionalization:
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. jchemrev.com [jchemrev.com]
- 4. U(VI) binding onto electrospun polymers functionalized with phosphonate surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-(diethylphosphoryl)benzoic acid as a Versatile Precursor for Advanced Flame Retardants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 4-(diethylphosphoryl)benzoic acid as a precursor for the synthesis of novel, reactive flame retardants. The protocols outlined below are based on established principles of organophosphorus chemistry and polymer science, offering a foundational guide for the development of advanced fire-safe materials.
Introduction
This compound is a promising organophosphorus compound that combines the reactivity of a carboxylic acid with the inherent flame retardant properties of a phosphonate group. This bifunctional nature allows for its integration into various polymer backbones, such as polyesters and polyurethanes, creating materials with permanent, non-migrating flame retardancy. Organophosphorus flame retardants are gaining prominence as environmentally friendlier alternatives to halogenated compounds, and this compound represents a key building block in this evolving field.[1][2]
The primary mechanism of action for phosphorus-based flame retardants involves both condensed-phase and gas-phase activity.[3][4] In the condensed phase, upon heating, phosphorus-containing compounds can promote the formation of a stable char layer on the polymer surface. This char acts as a physical barrier, insulating the underlying material from heat and oxygen.[5][6] In the gas phase, phosphorus-containing radicals can interrupt the combustion cycle, quenching the high-energy radicals (H• and OH•) that propagate fire.[3]
Key Applications
The unique structure of this compound makes it a versatile precursor for flame retardants in a variety of polymer systems:
-
Polyurethanes (PU): The carboxylic acid group can be reacted with diols to form a phosphorus-containing polyol. This specialized polyol can then be used in the synthesis of polyurethane foams and elastomers with built-in flame retardancy.[7][8][9]
-
Polyesters (PET, PBT): this compound can be used as a co-monomer in the polycondensation reaction to synthesize flame retardant polyesters.[10] This approach ensures a homogeneous distribution of the flame retardant moiety throughout the polymer chain.
-
Epoxy Resins: The carboxylic acid can be converted to other functional groups, such as an amine or an anhydride, to create curing agents or modifiers for epoxy resins, enhancing their thermal stability and flame retardant properties.[11]
Experimental Protocols
Synthesis of a Phosphorus-Containing Polyol from this compound
This protocol describes a two-step process for synthesizing a polyester polyol suitable for use in polyurethane formulations.
Step 1: Esterification of this compound with a Diol
-
Materials:
-
This compound
-
Diethylene glycol (or other suitable diol)
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (for azeotropic removal of water)
-
Round-bottom flask equipped with a Dean-Stark trap and condenser
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
Charge the round-bottom flask with this compound (1 equivalent), diethylene glycol (2.2 equivalents), and p-toluenesulfonic acid (0.01 equivalents).
-
Add toluene to the flask.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Continuously remove the water generated during the reaction using the Dean-Stark trap.
-
Monitor the reaction progress by measuring the amount of water collected. The reaction is complete when the theoretical amount of water has been removed.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the toluene and excess diethylene glycol under reduced pressure.
-
The resulting viscous liquid is the desired phosphorus-containing diol.
-
Step 2: Characterization of the Synthesized Polyol
-
Hydroxyl Value Titration: Determine the hydroxyl value of the synthesized polyol to calculate the required amount of isocyanate for polyurethane synthesis.
-
FTIR Spectroscopy: Confirm the formation of the ester linkage and the presence of the phosphonate group.
-
NMR Spectroscopy (¹H, ¹³C, ³¹P): Elucidate the chemical structure of the polyol.
Preparation of a Flame Retardant Polyurethane Foam
-
Materials:
-
Synthesized phosphorus-containing polyol
-
Polymeric Methylene Diphenyl Diisocyanate (pMDI)
-
Surfactant (e.g., silicone-based)
-
Catalyst (e.g., tertiary amine)
-
Blowing agent (e.g., water or a physical blowing agent)
-
Beaker, mechanical stirrer
-
-
Procedure:
-
In a beaker, thoroughly mix the synthesized phosphorus-containing polyol, surfactant, catalyst, and blowing agent.
-
Calculate the required amount of pMDI based on the hydroxyl value of the polyol mixture (typically an NCO/OH index of 1.05-1.1 is used).
-
Add the calculated amount of pMDI to the polyol mixture and stir vigorously for 10-15 seconds.
-
Pour the reacting mixture into a mold and allow it to rise freely.
-
Cure the foam at 70°C for 24 hours before cutting and testing.
-
Performance Evaluation of Flame Retardant Polymers
The flame retardancy of the modified polymers should be evaluated using standard testing methods.
| Test Method | Parameter Measured | Typical Values for FR Polymers |
| Limiting Oxygen Index (LOI) | Minimum oxygen concentration to support combustion | > 25% |
| UL-94 Vertical Burn Test | Flammability classification (V-0, V-1, V-2) | V-0 or V-1 |
| Thermogravimetric Analysis (TGA) | Thermal stability and char yield | Increased char yield at high temperatures |
| Cone Calorimetry | Heat Release Rate (HRR), Total Heat Release (THR), Smoke Production | Reduced peak HRR and THR |
Diagrams and Visualizations
Caption: Workflow for the synthesis of a flame retardant polyurethane foam.
Caption: Mechanism of action for phosphorus-based flame retardants.
Conclusion
This compound holds significant potential as a precursor for a new generation of reactive flame retardants. Its ability to be chemically integrated into polymer structures offers a permanent and effective solution for enhancing the fire safety of a wide range of materials. The protocols and data presented here provide a solid foundation for researchers to explore and develop novel flame retardant systems based on this versatile molecule. Further research into optimizing synthesis conditions and evaluating performance in various polymer matrices will undoubtedly lead to the development of advanced, safer materials for numerous applications.
References
- 1. Flame retardants of the future: biobased, organophosphorus, reactive or oligomeric - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flame retardants of the future: biobased, organophosphorus, reactive or oligomeric - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pp.bme.hu [pp.bme.hu]
- 5. A Comprehensive Review of Reactive Flame Retardants for Polyurethane Materials: Current Development and Future Opportunities in an Environmentally Friendly Direction [mdpi.com]
- 6. ecommons.udayton.edu [ecommons.udayton.edu]
- 7. A Comprehensive Review of Reactive Flame Retardants for Polyurethane Materials: Current Development and Future Opportunities in an Environmentally Friendly Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of a Novel Flame Retardant Containing Phosphorus, Nitrogen, and Silicon and Its Application in Epoxy Resin - PMC [pmc.ncbi.nlm.nih.gov]
Catalytic Applications of Metal Complexes with 4-(Diethylphosphoryl)benzoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The following application notes provide an overview of the potential catalytic applications of metal complexes incorporating the ligand 4-(diethylphosphoryl)benzoic acid. This ligand offers a unique combination of a carboxylic acid group for metal coordination and a phosphonate moiety that can influence the electronic and steric properties of the resulting catalyst. These notes provide detailed protocols for representative catalytic transformations, including Suzuki-Miyaura cross-coupling, catalytic oxidation, and hydrogenation reactions. The provided methodologies are intended as a starting point for the investigation of novel metal complexes in catalysis.
Application Note 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions
Introduction: The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. Palladium complexes are the most common catalysts for this transformation. The use of this compound as a ligand in palladium catalysts can offer advantages in terms of catalyst stability, activity, and selectivity due to the electronic properties of the phosphonate group. These catalysts are anticipated to be effective for the coupling of a wide range of aryl halides with arylboronic acids.
Data Presentation:
Table 1: Catalytic Performance of a Hypothetical Palladium Complex with this compound in the Suzuki-Miyaura Coupling of 4-Bromoanisole and Phenylboronic Acid.
| Entry | Catalyst Loading (mol%) | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1 | Toluene/H₂O | K₂CO₃ | 100 | 12 | 85 |
| 2 | 0.5 | Toluene/H₂O | K₂CO₃ | 100 | 12 | 78 |
| 3 | 1 | Dioxane/H₂O | K₃PO₄ | 80 | 18 | 92 |
| 4 | 0.1 | Dioxane/H₂O | K₃PO₄ | 80 | 24 | 88 |
Experimental Protocol:
Synthesis of a Palladium(II) Pre-catalyst with this compound:
-
To a solution of this compound (2 equivalents) in a suitable solvent (e.g., THF or dichloromethane), add a solution of a palladium(II) salt such as palladium(II) acetate or palladium(II) chloride (1 equivalent).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
The resulting precipitate, the palladium(II) complex, is collected by filtration, washed with the solvent, and dried under vacuum.
-
Characterize the complex using standard analytical techniques (e.g., NMR, IR, elemental analysis).
General Procedure for Suzuki-Miyaura Cross-Coupling:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the palladium pre-catalyst (0.1-1 mol%), the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol).
-
Add the appropriate solvent system (e.g., toluene/water or dioxane/water, typically in a 4:1 ratio, 5 mL).
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to the desired temperature (80-100 °C) and stir for the specified time (12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature and add water (10 mL).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Visualization:
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Application Note 2: Manganese-Catalyzed Oxidation of Alcohols
Introduction: Manganese complexes are versatile catalysts for a variety of oxidation reactions, including the oxidation of alcohols to aldehydes and ketones. The coordination of this compound to a manganese center can modulate the redox potential and stability of the catalyst, potentially leading to highly efficient and selective oxidation processes. These catalysts are of interest for the synthesis of fine chemicals and pharmaceutical intermediates.
Data Presentation:
Table 2: Catalytic Performance of a Hypothetical Manganese Complex in the Oxidation of Benzyl Alcohol.
| Entry | Catalyst Loading (mol%) | Oxidant | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity to Benzaldehyde (%) |
| 1 | 2 | H₂O₂ | Acetonitrile | 60 | 4 | 95 | 98 |
| 2 | 1 | H₂O₂ | Acetonitrile | 60 | 6 | 88 | 97 |
| 3 | 2 | TBHP | Dichloromethane | 40 | 8 | 91 | 95 |
| 4 | 1 | TBHP | Dichloromethane | 40 | 12 | 85 | 94 |
(TBHP: tert-Butyl hydroperoxide)
Experimental Protocol:
Synthesis of a Manganese(III) Catalyst with this compound:
-
A Schiff base ligand can be first synthesized by the condensation of a diamine with a substituted salicylaldehyde.
-
The Schiff base ligand (1 equivalent) and this compound (1 equivalent) are dissolved in a suitable solvent such as methanol.
-
A solution of a manganese(III) salt, like manganese(III) acetate (1 equivalent), is added to the ligand solution.
-
The mixture is refluxed for 2-4 hours.
-
Upon cooling, the manganese(III) complex precipitates and is collected by filtration, washed with cold methanol, and dried.
-
The complex is characterized by spectroscopic and analytical methods.
General Procedure for the Catalytic Oxidation of Benzyl Alcohol:
-
To a round-bottom flask, add the manganese catalyst (1-2 mol%), benzyl alcohol (1.0 mmol), and the solvent (e.g., acetonitrile, 10 mL).
-
Stir the mixture at the desired temperature (e.g., 60 °C).
-
Add the oxidant (e.g., 30% aqueous hydrogen peroxide or tert-butyl hydroperoxide, 1.5 mmol) dropwise over a period of 30 minutes.
-
Continue stirring and monitor the reaction by GC or TLC.
-
After the reaction is complete (typically 4-12 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the resulting benzaldehyde by column chromatography or distillation.
Visualization:
Caption: Experimental workflow for catalytic alcohol oxidation.
Application Note 3: Rhodium-Catalyzed Asymmetric Hydrogenation
Introduction: Rhodium complexes are highly effective catalysts for the asymmetric hydrogenation of prochiral olefins, a key reaction in the synthesis of chiral pharmaceuticals and fine chemicals. The use of chiral ligands is crucial for achieving high enantioselectivity. A chiral derivative of this compound, when complexed with rhodium, could serve as a novel ligand for such transformations, with the phosphonate group potentially influencing the electronic environment of the rhodium center and the stereochemical outcome of the reaction.
Data Presentation:
Table 3: Catalytic Performance of a Hypothetical Chiral Rhodium Complex in the Asymmetric Hydrogenation of Methyl α-acetamidoacrylate.
| Entry | Catalyst Loading (mol%) | Solvent | H₂ Pressure (bar) | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | 0.5 | Methanol | 10 | 25 | 12 | >99 | 92 |
| 2 | 0.1 | Methanol | 10 | 25 | 24 | 98 | 91 |
| 3 | 0.5 | Dichloromethane | 20 | 0 | 18 | >99 | 95 |
| 4 | 0.1 | Dichloromethane | 20 | 0 | 36 | 97 | 94 |
Experimental Protocol:
Synthesis of a Chiral Rhodium(I) Catalyst:
-
Synthesize a chiral version of this compound where, for instance, one of the ethyl groups on the phosphorus is replaced by a chiral auxiliary.
-
React the chiral ligand (2 equivalents) with a rhodium(I) precursor such as [Rh(COD)₂]BF₄ (1 equivalent) in a degassed solvent like dichloromethane under an inert atmosphere.
-
Stir the solution at room temperature for 1-2 hours.
-
The solvent is then removed under vacuum to yield the chiral rhodium catalyst, which is used directly in the hydrogenation reaction.
General Procedure for Asymmetric Hydrogenation:
-
In a glovebox, dissolve the chiral rhodium catalyst (0.1-0.5 mol%) in a degassed solvent (e.g., methanol or dichloromethane, 5 mL) in a high-pressure autoclave equipped with a magnetic stir bar.
-
Add the prochiral olefin substrate (e.g., methyl α-acetamidoacrylate, 1.0 mmol).
-
Seal the autoclave, remove it from the glovebox, and purge it with hydrogen gas three times.
-
Pressurize the autoclave to the desired hydrogen pressure (10-20 bar).
-
Stir the reaction mixture at the specified temperature (0-25 °C) for the required time (12-36 hours).
-
After the reaction, carefully release the hydrogen pressure.
-
Remove the solvent under reduced pressure.
-
The conversion can be determined by ¹H NMR analysis of the crude product.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
Visualization:
Caption: Simplified mechanism for rhodium-catalyzed asymmetric hydrogenation.
Application Notes and Protocols for Amide Coupling with 4-(diethylphosphoryl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of amides using 4-(diethylphosphoryl)benzoic acid. The following sections include an overview of common coupling methodologies, quantitative data representation, detailed experimental procedures, and visual diagrams of the reaction pathways and workflows.
Introduction to Amide Coupling
Amide bond formation is a cornerstone of organic synthesis, particularly in medicinal chemistry and drug discovery. The reaction involves the coupling of a carboxylic acid with a primary or secondary amine. Due to the low reactivity of carboxylic acids towards amines under ambient conditions, activating agents, commonly known as coupling reagents, are essential to facilitate the reaction. This document focuses on protocols for the amide coupling of this compound, a versatile building block in the synthesis of various bioactive molecules.
Commonly employed coupling reagents include carbodiimides such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions. Another widely used class of reagents is the uronium/aminium salts, for instance, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which are known for their high efficiency and rapid reaction times.[1]
Data Presentation
The following table summarizes representative quantitative data for amide coupling reactions with benzoic acid derivatives, providing a comparative overview of different coupling methods and conditions.
| Carboxylic Acid | Amine | Coupling Reagent/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-(diethylphosphoryl) benzoic acid | 4-Bromo-2-cyanoaniline | Not specified in abstract | Not specified | Not specified | Not specified | Not specified | [2] |
| Boc-protected valine | 4-amino-N-(4-methoxybenzyl) benzamide | EDC (1 equiv), DMAP (1 equiv), HOBt (0.1 equiv) | CH3CN | 23 | 18 | 72 | [1] |
| Boc-protected valine | 4-amino-N-(4-methoxybenzyl) benzamide | HATU (1 equiv), DIPEA (5 equiv) | DMF | 23 | 5 | 38 | [1] |
| 2,5-dimethylthiazole -4-carboxylic acid | 4-amino-N-(4-methoxybenzyl) benzamide | EDC (1 equiv), DMAP (1 equiv), HOBt (0.1 equiv) | CH3CN | 23 | 18 | 80 | [1] |
| Benzoic Acid | Benzylamine | PPh3 (1.5 equiv), NCPhth (1.5 equiv) | Toluene | 24 | 12 | 83 | [3] |
| 4-Methoxybenzoic acid | N,N-Diethylamine | PPh3 (1.2 equiv), DIAD (1.2 equiv) | Toluene | Reflux | 18 | 67 | [4] |
Experimental Protocols
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol is adapted from a general procedure for the coupling of carboxylic acids with amines.[1][5]
Materials:
-
This compound
-
Amine (e.g., substituted aniline)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
4-(Dimethylamino)pyridine (DMAP)
-
Diisopropylethylamine (DIPEA)
-
Acetonitrile (CH3CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the amine (1.0 equiv) in anhydrous acetonitrile (0.1 M), add this compound (1.2 equiv).
-
Add EDC (1.0 equiv), HOBt (0.1 equiv), and DMAP (1.0 equiv) to the mixture.
-
The resulting mixture is stirred at room temperature (23 °C).
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 12-24 hours), the reaction mixture is concentrated under reduced pressure.
-
The residue is redissolved in dichloromethane and washed sequentially with saturated aqueous NaHCO3 solution and brine.
-
The organic layer is dried over anhydrous MgSO4, filtered, and concentrated in vacuo.
-
The crude product is purified by silica gel column chromatography to afford the desired amide.
Protocol 2: HATU Mediated Amide Coupling
This protocol is a general procedure for rapid amide bond formation.[1][6]
Materials:
-
This compound
-
Amine (e.g., primary or secondary amine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 equiv) in anhydrous DMF (0.1 M), add the amine (1.1 equiv) and DIPEA (3.0 equiv).
-
Add HATU (1.1 equiv) to the reaction mixture.
-
The reaction mixture is stirred at room temperature for 15 minutes to 2 hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is diluted with ethyl acetate and washed with saturated aqueous NaHCO3 solution and brine.
-
The organic layer is dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired amide.
Mandatory Visualization
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of the metabolites of diethyl 4-[(4-bromo-2-cyanophenyl)carbamoyl]benzylphosphonate (NO-1886) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.st [2024.sci-hub.st]
- 6. Amide Synthesis [fishersci.co.uk]
Application Notes and Protocols for 4-(Diethylphosphoryl)benzoic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of the 4-(diethylphosphoryl)benzoic acid scaffold in medicinal chemistry. While this specific molecule is primarily a foundational structure, its derivatives have shown significant potential across various therapeutic areas. The phosphonate group often serves as a non-hydrolyzable phosphate mimic, making it a valuable component for designing enzyme inhibitors.[1][2][3] The benzoic acid moiety provides a versatile attachment point for further chemical modifications to enhance potency, selectivity, and pharmacokinetic properties.
Core Applications in Drug Discovery
The this compound scaffold is a key building block for the development of:
-
Enzyme Inhibitors: The diethylphosphoryl group can mimic the phosphate groups of natural enzyme substrates, leading to the inhibition of enzymes such as phosphatases, proteases, and kinases. Organophosphonates, in general, are known to be effective enzyme inhibitors.[4][5]
-
Antimicrobial Agents: Derivatives of diethyl benzylphosphonates have demonstrated potential as antimicrobial agents.[6] The core scaffold can be modified to target bacterial-specific enzymes or cellular processes.
-
Anticancer Agents: Certain organophosphonates have been investigated for their anticancer properties, inducing cell cycle arrest and apoptosis in cancer cell lines.[7][8]
-
Neurological Disorder Therapeutics: Benzoic acid derivatives are being explored as inhibitors of enzymes implicated in neurodegenerative diseases, such as striatal-enriched protein tyrosine phosphatase (STEP).
Quantitative Data of Representative Derivatives
The following table summarizes the biological activities of various compounds that incorporate the core structure of a substituted benzoic acid with a phosphonate or a related pharmacophore. This data highlights the potential therapeutic applications of the this compound scaffold when appropriately modified.
| Compound Name/Derivative Class | Target/Application | Activity Type | Quantitative Data |
| (Z)-4-((4-((4-oxo-2-thioxo-3-(o-tolyl)thiazolidin-5-ylidene)methyl)phenoxy)methyl)benzoic acid | Slingshot protein phosphatase (SSH) | K_i | ~ 4 µM |
| Diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(phenyl-amino)methyl)phosphonate | Anticancer (HeLa cells) | Cell Cycle Arrest | Arrested cells in S and G2 stages |
| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (a sulfamoyl benzamide analog) | h-NTPDase1 | IC_50 | 2.88 ± 0.13 µM |
| 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (a sulfamoyl benzoic acid analog) | h-NTPDase8 | IC_50 | 0.28 ± 0.07 µM |
| 4-(2-(4-(4-chlorobenzamido) benzoyl)hydrazinyl)-4-oxobutanoic acid | Soluble Epoxide Hydrolase (sEH) | % Inhibition | 72% |
Experimental Protocols
Synthesis of a Representative Derivative: 4-(Diethylphosphoryl)benzamide
This protocol describes a general method for the derivatization of the carboxylic acid group of this compound, a common step in medicinal chemistry to explore structure-activity relationships.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
An appropriate amine (e.g., benzylamine)
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Activation of the Carboxylic Acid: To a solution of this compound (1 equivalent) in anhydrous DCM, add thionyl chloride (1.2 equivalents) dropwise at 0 °C. Allow the reaction to stir at room temperature for 2 hours or until the reaction is complete (monitored by TLC). Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. In a separate flask, dissolve the desired amine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM. Add the amine solution dropwise to the acid chloride solution. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired 4-(diethylphosphoryl)benzamide derivative.
Protocol for In Vitro Enzyme Inhibition Assay (General)
This protocol outlines a general procedure for evaluating the inhibitory activity of a this compound derivative against a target enzyme (e.g., a phosphatase).
Materials:
-
Target enzyme
-
Substrate for the enzyme (e.g., a phosphorylated peptide for a phosphatase)
-
Assay buffer specific to the enzyme
-
Test compound (derivative of this compound) dissolved in DMSO
-
Positive control inhibitor
-
96-well microplate
-
Microplate reader
-
Detection reagent (e.g., a reagent that detects the product of the enzymatic reaction)
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound and the positive control in the assay buffer. Prepare a solution of the enzyme and the substrate in the assay buffer at appropriate concentrations.
-
Assay Setup: To the wells of a 96-well microplate, add the assay buffer, the test compound at various concentrations (in triplicate), and the enzyme solution. Include wells for a negative control (enzyme and buffer, no inhibitor) and a positive control.
-
Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Incubation and Detection: Incubate the plate for a specific time at the optimal temperature. Stop the reaction (if necessary) and add the detection reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (e.g., absorbance or fluorescence) using a microplate reader. Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Visualizations
Caption: Drug discovery workflow using the this compound scaffold.
Caption: Inhibition of the Slingshot (SSH) phosphatase signaling pathway.
References
- 1. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]
- 2. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. 4-[(Diethoxyphosphinoyl)methyl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Diethyl [(3-phenoxy-2-oxo-4-phenyl-azetidin-1-yl)-phenyl-methyl]-phosphonate as a potent anticancer agent in chemo-differentiation therapy of acute promyelocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(diethylphosphoryl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-(diethylphosphoryl)benzoic acid synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound. A common and effective method for this synthesis is a two-step process:
-
Arbuzov Reaction: A palladium-catalyzed cross-coupling of an ethyl 4-halobenzoate (preferably iodo- or bromo-) with triethyl phosphite to form diethyl (4-(ethoxycarbonyl)phenyl)phosphonate.
-
Hydrolysis: Acid-catalyzed hydrolysis of the resulting phosphonate ester and ethyl ester to yield this compound.
Issue 1: Low or No Conversion During the Arbuzov Reaction
Question: I am not observing any product formation, or the conversion of my starting ethyl 4-halobenzoate is very low. What are the potential causes and solutions?
Answer:
Low or no conversion in the Arbuzov reaction with an aryl halide is a common issue, primarily because aryl halides are generally unreactive under classical SN2 conditions.[1][2] A catalyzed approach is typically necessary. Here are several factors to investigate:
-
Catalyst Inactivity: The palladium or nickel catalyst is crucial for this transformation.[3][4]
-
Solution: Ensure you are using an active catalyst. If using a Pd(0) source like Pd(PPh₃)₄, ensure it has been stored under an inert atmosphere to prevent oxidation.[5] If generating the active catalyst in situ from a precursor like Pd(OAc)₂, ensure the reaction conditions are appropriate for its reduction.
-
-
Choice of Halide: The reactivity of the aryl halide is critical.
-
Solution: Aryl iodides are significantly more reactive than aryl bromides, which are in turn more reactive than aryl chlorides.[2] If you are using ethyl 4-bromobenzoate and getting low yields, consider switching to ethyl 4-iodobenzoate.
-
-
Reaction Temperature: While classical Arbuzov reactions often require high temperatures (120-160 °C), catalyzed versions can often be run under milder conditions.[3][6]
-
Presence of Water: For some palladium-catalyzed systems, the presence of a small amount of water can be beneficial and promote the reaction.[3]
-
Solution: Unless strictly anhydrous conditions are specified in your protocol, consider the possibility that trace water may be advantageous.
-
Issue 2: Formation of Side Products During the Arbuzov Reaction
Question: I am observing significant side product formation in my Arbuzov reaction. What are these side products and how can I minimize them?
Answer:
Side product formation can significantly reduce the yield of your desired phosphonate ester. Common side products include:
-
Reduced Aryl Halide: Your starting ethyl 4-halobenzoate may be reduced to ethyl benzoate.
-
Homocoupling of the Aryl Halide: This can lead to the formation of biphenyl derivatives.
-
Reaction with Solvent or Other Nucleophiles: The catalyst or intermediates may react with other components in the reaction mixture.
Solutions to Minimize Side Products:
-
Optimize Ligand-to-Metal Ratio: In catalyzed reactions, the ligand plays a critical role in stabilizing the metal center and promoting the desired reactivity. An incorrect ratio can lead to catalyst decomposition and side reactions.
-
Control Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can lead to the formation of degradation products. Monitor the reaction progress by TLC or GC-MS and stop the reaction once the starting material is consumed.
-
Ensure High Purity of Reagents: Impurities in the starting materials or solvent can interfere with the catalytic cycle. Use freshly distilled solvents and high-purity reagents.
Issue 3: Difficulty in Hydrolyzing the Phosphonate Ester
Question: The hydrolysis of the diethyl (4-(ethoxycarbonyl)phenyl)phosphonate is incomplete or very slow. How can I improve this step?
Answer:
The hydrolysis of both the phosphonate ester and the ethyl ester to the final carboxylic acid can be challenging.
-
Choice of Acid: Concentrated hydrochloric acid is commonly used for this hydrolysis.[8][9][10]
-
Alternative Reagents: If strong acid is problematic for other functional groups in your molecule, other reagents can be used for the dealkylation of the phosphonate ester.
-
Solution: Bromotrimethylsilane (TMSBr) followed by methanolysis is a mild and effective method for cleaving phosphonate esters to the corresponding phosphonic acid.[11]
-
-
Monitoring the Reaction: It is important to ensure the reaction goes to completion.
-
Solution: Monitor the reaction by ³¹P NMR to observe the disappearance of the phosphonate ester signal and the appearance of the phosphonic acid signal.
-
Issue 4: Challenges in Purifying the Final Product
Question: My final product, this compound, is difficult to purify. It is sticky or oily, and I am struggling to obtain a pure, solid product.
Answer:
Phosphonic acids are often polar and can be hygroscopic, which makes purification challenging.[8][11]
-
Crystallization: This is the most common method for purifying solid phosphonic acids.[8]
-
Solution: Finding a suitable solvent system is key. You can try dissolving the crude product in a polar solvent like acetone, acetonitrile, or a minimal amount of water, and then slowly adding a less polar solvent to induce crystallization.[12] Cooling the solution can also help.
-
-
Purification via Salt Formation: If direct crystallization is unsuccessful, converting the phosphonic acid to a salt can facilitate purification.
-
Solution: React the crude phosphonic acid with an amine, such as cyclohexylamine or dicyclohexylamine, to form a crystalline salt.[12] This salt can then be recrystallized. After purification, the salt can be treated with a strong acid to regenerate the pure phosphonic acid.
-
-
Chromatography: Due to the high polarity of phosphonic acids, standard silica gel chromatography can be difficult.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better for preparing this compound: the Arbuzov reaction or the oxidation of diethyl p-tolylphosphonate?
A1: The choice of route depends on the availability of starting materials and the desired scale of the reaction. The Arbuzov reaction, particularly a catalyzed version, is often preferred as it builds the carbon-phosphorus bond directly on the aromatic ring with the carboxylic acid precursor already in place (as an ester). The oxidation route requires the initial synthesis of diethyl p-tolylphosphonate, and the subsequent oxidation of the methyl group can sometimes be harsh and may affect the phosphonate group if not performed under carefully controlled conditions.
Q2: Can I use a different phosphite ester, like trimethyl phosphite, in the Arbuzov reaction?
A2: Yes, other trialkyl phosphites can be used. However, triethyl phosphite is commonly used and generally well-behaved.[13] Using a different phosphite will result in the corresponding dialkylphosphonate. Be aware that the reactivity and the conditions for the subsequent hydrolysis step might need to be adjusted.
Q3: My Arbuzov reaction is performed neat (without solvent). Is this recommended?
A3: While some classical Arbuzov reactions are performed neat at high temperatures, for the catalyzed reactions of aryl halides, the use of a solvent is generally recommended.[6] The solvent helps to control the temperature, dissolve the catalyst and reagents, and can influence the reaction outcome.
Q4: How can I effectively remove the palladium catalyst after the Arbuzov reaction?
A4: The crude reaction mixture can be passed through a short plug of silica gel or celite to remove the majority of the palladium catalyst before proceeding with the work-up and purification.
Q5: What are the safety precautions I should take when working with triethyl phosphite and palladium catalysts?
A5: Triethyl phosphite has a pungent odor and should be handled in a well-ventilated fume hood. Palladium catalysts, especially when finely divided, can be pyrophoric and should be handled under an inert atmosphere. Always consult the Safety Data Sheet (SDS) for all reagents before starting your experiment.
Data Presentation
Table 1: Influence of Reaction Parameters on the Yield of the Arbuzov Reaction
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome on Yield |
| Aryl Halide | Ethyl 4-chlorobenzoate | Ethyl 4-bromobenzoate | Ethyl 4-iodobenzoate | Yield: 3 > 2 > 1 |
| Catalyst | None (Thermal) | Nickel Catalyst | Palladium Catalyst | Yield: 3 ≈ 2 > 1 (for aryl halides) |
| Temperature | Room Temperature | 60 °C | 110 °C | Yield is temperature-dependent and needs optimization. Too low may result in no reaction, too high may lead to side products. |
| Solvent | Neat | Toluene | DMF | Solvent can influence catalyst solubility and reactivity; optimization is often required. |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Arbuzov Reaction of Ethyl 4-iodobenzoate
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add ethyl 4-iodobenzoate (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable ligand if required by the specific catalytic system.
-
Add anhydrous solvent (e.g., toluene or DMF) via syringe.
-
Add triethyl phosphite (1.5-2.0 eq) dropwise to the stirred solution.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude diethyl (4-(ethoxycarbonyl)phenyl)phosphonate, which can be purified by column chromatography or used directly in the next step.
Protocol 2: Hydrolysis to this compound
-
To the crude diethyl (4-(ethoxycarbonyl)phenyl)phosphonate, add an excess of concentrated hydrochloric acid (e.g., 6 M).
-
Heat the mixture to reflux and stir vigorously for 4-12 hours, monitoring the reaction by TLC or NMR until both the phosphonate and ethyl esters are hydrolyzed.
-
Cool the reaction mixture to room temperature, which may result in the precipitation of the product.
-
If a precipitate forms, collect it by filtration, wash with cold water, and dry under vacuum.
-
If no precipitate forms, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by crystallization from a suitable solvent system (e.g., water/acetone or water/acetonitrile).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low conversion in the Arbuzov reaction.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Water-Promoted Mild and General Michaelis-Arbuzov Reaction of Triaryl Phosphites and Aryl Iodides by Palladium Catalysis [organic-chemistry.org]
- 4. Nickel-Catalyzed Cross-Coupling of Aryl Halides with Alkyl Halides: Ethyl 4-(4-(4-methylphenylsulfonamido)-phenyl)butanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphonate synthesis by substitution or phosphonylation [organic-chemistry.org]
- 6. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for the preparation of phosphonic acid derivatives - Eureka | Patsnap [eureka.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. d-nb.info [d-nb.info]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of 4-(diethylphosphoryl)benzoic acid
This technical support center provides researchers, scientists, and drug development professionals with guidance on the purification of 4-(diethylphosphoryl)benzoic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The two most common and effective methods for purifying this compound, a polar crystalline solid, are recrystallization and flash column chromatography. The choice between these methods depends on the nature of the impurities and the required final purity.
Q2: How do I choose the best purification method?
A2: Recrystallization is often the preferred method for removing small amounts of impurities from a solid sample, especially if the crude product is already relatively pure.[1][2] It is generally a simpler and more scalable technique. Flash column chromatography is more suitable for separating the target compound from significant amounts of impurities with different polarities.[3][4]
Q3: What are suitable solvents for the recrystallization of this compound?
A3: Given the polar nature of the molecule, with both a carboxylic acid and a phosphonate group, suitable solvents would be polar. Good starting points for solvent screening include water, ethanol, isopropanol, or mixtures such as ethanol/water or acetone/water.[5][6] An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[1][2][7]
Q4: What type of stationary phase and mobile phase should I use for column chromatography?
A4: For a polar compound like this compound, normal-phase column chromatography using silica gel is a common approach. Due to the high polarity of phosphonic acids and their derivatives, a polar eluent system will be necessary.[8] A gradient of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is often effective. Adding a small amount of acetic or formic acid to the mobile phase can help to improve peak shape and reduce tailing by suppressing the ionization of the carboxylic acid group.
Troubleshooting Guides
Recrystallization Issues
Q: My compound is not dissolving in the hot solvent. What should I do? A: This indicates that the solvent is not polar enough or you are not using a sufficient volume. First, ensure the solvent is at its boiling point. If the compound still does not dissolve, add small portions of additional hot solvent until it does.[1] If a very large volume of solvent is required, you should consider a more suitable, more polar solvent or a solvent mixture.
Q: The compound "oiled out" instead of forming crystals upon cooling. How can I fix this? A: "Oiling out" occurs when the solid melts in the hot solvent and comes out of solution as a liquid at a temperature above its melting point.[9] To remedy this, reheat the solution and add more of the "soluble solvent" to increase the total solvent volume. This will lower the saturation temperature and allow for crystallization to occur at a lower temperature. Using a solvent system where the compound is less soluble can also prevent this issue.
Q: No crystals are forming even after the solution has cooled to room temperature. What are the next steps? A: Crystal formation can sometimes be slow to initiate. You can try the following techniques to induce crystallization:
-
Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The small scratches can provide a surface for nucleation.[2][9]
-
Seeding: Add a tiny crystal of the crude or pure compound to the solution to act as a nucleation site.[9]
-
Further Cooling: Place the flask in an ice bath to further decrease the solubility of your compound.[7]
Q: The final yield after recrystallization is very low. What could be the cause? A: A low yield can result from several factors:
-
Using too much solvent, which keeps a significant amount of your product dissolved in the mother liquor.[9][10]
-
Premature crystallization during a hot filtration step.
-
Washing the collected crystals with a solvent that is not ice-cold, causing some of the pure product to redissolve.[10]
Column Chromatography Issues
Q: My compound is not moving from the top of the column. What does this mean? A: This indicates that the mobile phase is not polar enough to elute your highly polar compound from the polar silica gel stationary phase. You need to gradually increase the polarity of your eluent system, for example, by increasing the percentage of methanol in your ethyl acetate/methanol mixture.[3]
Q: The separation between my compound and an impurity is poor. How can I improve it? A: To improve separation (resolution), you can try a shallower solvent gradient, meaning you increase the polarity of the mobile phase more slowly. Alternatively, you can try a different solvent system altogether. Sometimes, using a less polar solvent system overall can improve the separation of polar compounds.
Q: My compound is coming off the column, but the peaks are broad and tailing. What can I do? A: Tailing is common for acidic compounds like this on silica gel. To mitigate this, you can add a small amount (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to your mobile phase. This helps to keep the carboxylic acid group protonated and reduces its interaction with the acidic silanol groups on the silica surface, resulting in sharper peaks.
Quantitative Data Summary
The following table presents hypothetical data for the purification of crude this compound using the two primary methods. This data is for illustrative purposes to demonstrate the potential outcomes of each technique.
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Key Parameters |
| Recrystallization | 85 | >98 | 75 | Solvent: 9:1 Water/Ethanol |
| Flash Column Chromatography | 60 | >99 | 65 | Stationary Phase: Silica Gel; Mobile Phase: Gradient of Hexane/Ethyl Acetate |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable solvent system (e.g., a 9:1 mixture of water to ethanol) and a boiling chip. Heat the mixture on a hot plate with stirring until the solvent is boiling and the solid has completely dissolved.[7][11] If the solid does not fully dissolve, add small additional portions of the hot solvent until a clear solution is obtained.[1]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.[7] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[7]
-
Drying: Dry the crystals under vacuum to remove all traces of the solvent. The purity can then be assessed by techniques such as melting point analysis or NMR spectroscopy.
Protocol 2: Flash Column Chromatography of this compound
-
Column Packing: Prepare a glass column with a frit and a stopcock. Add a small layer of sand. Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into the column.[12] Allow the silica to settle, and then add another layer of sand on top.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).[12][13] Carefully apply the sample to the top of the silica gel.
-
Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 100% hexane or a hexane/ethyl acetate mixture). Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate, and then potentially adding methanol) to elute the compounds. For this polar compound, a starting solvent of 50% ethyl acetate in hexane might be appropriate, with a gradient up to 10-20% methanol in ethyl acetate.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the purified product.[3]
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Workflow for the purification of this compound via recrystallization.
Caption: Experimental workflow for flash column chromatography purification.
References
- 1. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 2. sweetstudy.com [sweetstudy.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. orgsyn.org [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. westfield.ma.edu [westfield.ma.edu]
- 8. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. famu.edu [famu.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
common side reactions in the synthesis of 4-(diethylphosphoryl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(diethylphosphoryl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the Michaelis-Arbuzov reaction. This typically involves the reaction of a 4-(halomethyl)benzoic acid derivative, such as 4-(bromomethyl)benzoic acid or its esters, with triethyl phosphite.[1][2][3]
Q2: What are the primary starting materials for this synthesis?
A2: The key starting materials are typically 4-(bromomethyl)benzoic acid or methyl 4-(bromomethyl)benzoate and triethyl phosphite.[2] A Lewis acid catalyst, such as zinc bromide (ZnBr₂), may also be used to facilitate the reaction, particularly at lower temperatures.
Q3: Are there alternative synthetic routes?
A3: While the Michaelis-Arbuzov reaction is standard, variations exist. One common alternative involves protecting the carboxylic acid as an ester (e.g., methyl ester) prior to the reaction with triethyl phosphite, followed by a subsequent hydrolysis step to yield the final product. This can help to avoid potential side reactions involving the free carboxylic acid.
Q4: What are the expected yields for this synthesis?
A4: Yields can vary depending on the specific protocol, purity of reagents, and reaction conditions. With optimized procedures, yields of over 80% have been reported for the two-step process involving initial esterification followed by the Arbuzov reaction and hydrolysis.
Troubleshooting Guide: Common Side Reactions and Issues
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Poor quality reagents: Impure triethyl phosphite or inactive 4-(bromomethyl)benzoic acid. 3. Moisture contamination: Water can react with triethyl phosphite. | 1. Increase reaction time and/or temperature. Monitor reaction progress by TLC or NMR. 2. Use freshly distilled triethyl phosphite and ensure the purity of the halo-acid. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. |
| Presence of Unreacted Starting Materials in Product | 1. Insufficient triethyl phosphite: A slight excess of triethyl phosphite is often used to drive the reaction to completion. 2. Short reaction time: The reaction may not have reached completion. | 1. Use a small excess (e.g., 1.1 to 1.2 equivalents) of triethyl phosphite. 2. Extend the reaction time and monitor for the disappearance of the starting material. |
| Formation of an Insoluble White Precipitate | Phosphonium salt intermediate: The initial SN2 attack of the phosphite on the benzyl bromide forms a phosphonium salt, which may be sparingly soluble.[2][4] | This is a normal intermediate in the Arbuzov reaction.[2][4] Continue heating the reaction as per the protocol; the salt should react further to form the final product. |
| Product Contamination with a High-Boiling Impurity | Pyrolysis of the phosphonate ester: At excessively high temperatures, the diethyl phosphonate ester can undergo pyrolysis to form the corresponding phosphonic acid.[5] | Avoid excessive heating during the reaction and purification steps. If distillation is used to remove excess triethyl phosphite, perform it under reduced pressure. |
| Formation of Ethyl 4-(diethylphosphoryl)benzoate | Esterification of the carboxylic acid: The carboxylic acid group of the starting material or product may be esterified by ethyl groups from the triethyl phosphite, especially at elevated temperatures. | If the free acid is desired, this ester can be hydrolyzed back to the carboxylic acid using standard procedures (e.g., treatment with aqueous base followed by acidification). To avoid this side reaction, consider protecting the carboxylic acid as a methyl or other easily cleavable ester before the Arbuzov reaction. |
| Presence of a Mixed Carboxylic-Phosphoric Anhydride | Reaction of the carboxylic acid with the phosphite: The carboxylic acid can react with triethyl phosphite to form a mixed anhydride.[5][6][7] | This side reaction is more likely if the reaction is not completely anhydrous. Using the esterified starting material (e.g., methyl 4-(bromomethyl)benzoate) will prevent this. If the anhydride is formed, it can often be hydrolyzed back to the carboxylic acid during aqueous workup. |
| Difficulty in Product Purification | 1. Residual triethyl phosphite: Excess triethyl phosphite can be difficult to remove completely. 2. Co-crystallization of impurities: Side products may co-crystallize with the desired product. | 1. Remove excess triethyl phosphite by vacuum distillation before workup. 2. Recrystallization from a suitable solvent system, such as a mixture of water and ethanol or toluene and ethanol, is often effective.[8][9][10][11][12] Multiple recrystallizations may be necessary. |
Experimental Protocols
Protocol 1: Direct Synthesis from 4-(bromomethyl)benzoic acid
This protocol is adapted from a general procedure for the Lewis acid-mediated Michaelis-Arbuzov reaction.
Materials:
-
4-(bromomethyl)benzoic acid
-
Triethyl phosphite (freshly distilled)
-
Zinc bromide (ZnBr₂), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate solution, saturated
-
Hydrochloric acid (HCl), 1 M
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a solution of 4-(bromomethyl)benzoic acid (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere, add triethyl phosphite (1.1 equivalents).
-
Add anhydrous zinc bromide (0.2 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a water/ethanol or toluene/ethanol mixture.
Protocol 2: Two-Step Synthesis via Methyl Ester Intermediate
This protocol involves the protection of the carboxylic acid as a methyl ester, followed by the Arbuzov reaction and subsequent deprotection.
Step 1: Esterification of 4-(bromomethyl)benzoic acid
Detailed procedures for the esterification of carboxylic acids are widely available in standard organic chemistry literature. A common method is Fischer esterification using methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid).
Step 2: Michaelis-Arbuzov Reaction of Methyl 4-(bromomethyl)benzoate
Materials:
-
Methyl 4-(bromomethyl)benzoate
-
Triethyl phosphite
Procedure:
-
A mixture of methyl 4-(bromomethyl)benzoate (1.0 equivalent) and triethyl phosphite (1.2 equivalents) is heated at 120-140°C for 4-6 hours under an inert atmosphere.
-
The reaction progress is monitored by TLC.
-
After completion, the excess triethyl phosphite is removed by distillation under reduced pressure.
-
The resulting crude diethyl 4-(methoxycarbonyl)benzylphosphonate is used in the next step without further purification.
Step 3: Hydrolysis of the Methyl Ester
Materials:
-
Crude diethyl 4-(methoxycarbonyl)benzylphosphonate
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Hydrochloric acid (HCl) (e.g., 1 M)
Procedure:
-
The crude ester from the previous step is dissolved in a suitable solvent (e.g., methanol or ethanol) and treated with an aqueous solution of sodium hydroxide.
-
The mixture is stirred at room temperature or gently heated until the hydrolysis is complete (monitored by TLC).
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The solvent is removed under reduced pressure, and the aqueous residue is acidified with hydrochloric acid to precipitate the product.
-
The solid product is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization.[13][14][15]
Visualizations
Caption: Alternative synthetic workflows for this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Arbuzov Reaction [organic-chemistry.org]
- 4. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 5. US3835203A - Phosphoric-carboxylic acid anhydrides - Google Patents [patents.google.com]
- 6. Mixed anhydrides (phosphoric-carboxyl) are also formed in the esterification of 5'-AMP with N-acetylaminoacyl imidazolides: implications regarding the origin of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Brief Introduction of Synthesis of Amides by Mixed Anhydride Method [en.highfine.com]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. researchgate.net [researchgate.net]
- 10. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 11. Experiment 4 purification - recrystallization of benzoic acid | PDF [slideshare.net]
- 12. scribd.com [scribd.com]
- 13. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BJOC - On the hydrolysis of diethyl 2-(perfluorophenyl)malonate [beilstein-journals.org]
- 15. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]
Technical Support Center: Optimizing Reaction Conditions for 4-(Diethylphosphoryl)benzoic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4-(diethylphosphoryl)benzoic acid and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound derivatives, covering the key steps of P-C bond formation and ester hydrolysis.
Issue 1: Low or No Conversion During Palladium/Nickel-Catalyzed Phosphonylation
Symptoms: Starting materials (e.g., ethyl 4-bromobenzoate and triethyl phosphite) remain largely unreacted after the expected reaction time.
Possible Causes and Solutions:
| Cause | Solution |
| Inactive Catalyst | Ensure the palladium or nickel catalyst is active. If using a Pd(II) or Ni(II) precatalyst, ensure that the in-situ reduction to the active Pd(0) or Ni(0) species is occurring. Consider using a pre-activated catalyst or adding a reducing agent if necessary. For palladium catalysts, ensure the phosphine ligands are not oxidized. |
| Inappropriate Ligand | The choice of ligand is crucial for catalytic activity. For palladium-catalyzed reactions, bulky electron-rich phosphine ligands like XPhos are often effective. Experiment with different ligands to find the optimal one for your specific substrate. |
| Solvent Issues | Ensure the solvent is anhydrous and degassed. The presence of oxygen can deactivate the catalyst. Solvents like THF should be freshly distilled. Anecdotal evidence suggests that THF can sometimes promote the formation of inactive palladium black; consider switching to a different solvent like dioxane or toluene if this is suspected.[1] |
| Incorrect Temperature | The reaction temperature may be too low for catalyst activation or too high, leading to catalyst decomposition. Optimize the temperature by running small-scale reactions at different temperatures. |
| Poor Quality Reagents | Use high-purity starting materials. Impurities in the aryl halide or triethyl phosphite can poison the catalyst. |
Issue 2: Formation of Side Products During Phosphonylation
Symptoms: Multiple spots are observed on TLC analysis of the crude reaction mixture, indicating the formation of undesired products.
Possible Causes and Solutions:
| Cause | Solution |
| Homo-coupling of Aryl Halide | This can occur in palladium- and nickel-catalyzed reactions. Lowering the reaction temperature or catalyst loading may reduce this side reaction. |
| Reduction of Aryl Halide | The aryl halide can be reduced to the corresponding benzoic acid ester. This is more likely to occur at higher temperatures and with certain catalyst/ligand combinations. |
| Perkow Reaction | If there are α-halo-ketone functionalities present in the starting material, the Perkow reaction can compete with the Michaelis-Arbuzov reaction, leading to the formation of enol phosphates. This is less likely with aryl halides but should be considered if such functional groups are present. |
Issue 3: Incomplete or Slow Hydrolysis of the Diethyl Phosphonate Ester
Symptoms: The hydrolysis of diethyl 4-(diethylphosphoryl)benzoate to this compound does not go to completion, or the reaction is very slow.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Acid Concentration | For acid-catalyzed hydrolysis, use a concentrated acid like HCl (e.g., 6-12 M) and heat the reaction mixture to reflux.[2] |
| Steric Hindrance | While less of a concern for the ethyl groups, bulky substituents on the benzoic acid ring could potentially hinder the approach of the hydrolyzing agent. In such cases, harsher conditions (higher temperature, longer reaction time) may be necessary. |
| Cleavage of the P-C Bond | In some cases, harsh acidic conditions can lead to the cleavage of the P-C bond, especially with certain substituents on the aromatic ring.[2] If this is observed, consider alternative dealkylation methods like the McKenna reaction (using bromotrimethylsilane followed by methanolysis).[3] |
Frequently Asked Questions (FAQs)
Q1: What is the best method to synthesize the C-P bond for this compound?
A1: The classical Michaelis-Arbuzov reaction is often inefficient for unactivated aryl halides like 4-halobenzoic acid derivatives. A more effective approach is to use a transition-metal-catalyzed cross-coupling reaction. Palladium- or nickel-catalyzed phosphonylation of an ester of 4-halobenzoic acid (e.g., ethyl 4-bromobenzoate) with triethyl phosphite is a common and effective method.[4][5]
Q2: How do I choose between a palladium and a nickel catalyst for the phosphonylation reaction?
A2: Both palladium and nickel catalysts can be effective. Palladium catalysts are often more versatile and well-studied, but nickel catalysts can be a more cost-effective option. The choice may depend on the specific substrate and the availability of ligands. Nickel catalysis can be advantageous when using alkyl halides as coupling partners as the deactivation pathway of β-hydride elimination is disfavored compared to palladium.[6]
Q3: My purified this compound is a sticky solid. How can I obtain a crystalline product?
A3: Benzoic acid and its derivatives can sometimes be challenging to crystallize. Recrystallization from a suitable solvent system is the primary method for purification. For benzoic acid, recrystallization from hot water is a common technique, as it is highly soluble in hot water but poorly soluble in cold water.[3][7] If water is not effective, you can try other solvents or solvent mixtures (e.g., ethanol/water, benzene). If direct crystallization of the acid is difficult, you can try forming a salt (e.g., with an amine like α-methylbenzylamine) which may have better crystallization properties, followed by hydrolysis back to the acid.[8]
Q4: What are the typical reaction conditions for the hydrolysis of the diethyl phosphonate ester?
A4: The most common method for hydrolyzing diethyl arylphosphonates is to reflux the compound with a concentrated strong acid, such as 35-37% hydrochloric acid (approximately 12 M), for 1 to 12 hours.[2] The progress of the reaction can be monitored by techniques like TLC or NMR spectroscopy.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-(diethylphosphoryl)benzoate via Palladium-Catalyzed Cross-Coupling
This protocol is a general guideline for the phosphonylation of an aryl halide using a palladium catalyst.
Materials:
-
Ethyl 4-bromobenzoate
-
Triethyl phosphite
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous and degassed solvent (e.g., dioxane or toluene)
Procedure:
-
In a glovebox or under an inert atmosphere, add ethyl 4-bromobenzoate (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%) to an oven-dried reaction vessel.
-
Add the anhydrous, degassed solvent (e.g., 5 mL of dioxane).
-
Add triethyl phosphite (1.2 mmol).
-
Add sodium tert-butoxide (1.4 mmol).
-
Seal the reaction vessel and heat the mixture at the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Hydrolysis of Ethyl 4-(diethylphosphoryl)benzoate to this compound
This protocol describes the acid-catalyzed hydrolysis of the phosphonate ester.
Materials:
-
Ethyl 4-(diethylphosphoryl)benzoate
-
Concentrated hydrochloric acid (37%)
Procedure:
-
To a round-bottom flask, add ethyl 4-(diethylphosphoryl)benzoate (1.0 mmol).
-
Add concentrated hydrochloric acid (e.g., 10 mL).
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration. If not, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization.[3][7]
Quantitative Data Summary
The following table summarizes kinetic data for the two-step acidic hydrolysis of related dialkyl arylphosphonates, which can serve as a reference for optimizing the hydrolysis of diethyl 4-(diethylphosphoryl)benzoate. The hydrolysis proceeds through a phosphonic ester-acid intermediate.
Table 1: Pseudo-First-Order Rate Constants for the Acidic Hydrolysis of Dialkyl Arylphosphonates [9]
| Starting Ester | k₁ (h⁻¹) | k₂ (h⁻¹) | Overall Reaction Time (h) |
| Dimethyl α-hydroxybenzylphosphonate | 2.64 | 0.60 | 6.5 |
| Dimethyl (4-nitrophenyl)phosphonate | 5.18 | 1.24 | 2.5 |
| Dimethyl (4-chlorophenyl)phosphonate | 3.36 | 0.67 | 5.5 |
| Diethyl α-hydroxybenzylphosphonate | 1.03 | 0.35 | 9.5 |
| Diethyl (4-nitrophenyl)phosphonate | - | - | 5.5 |
| Diethyl (4-chlorophenyl)phosphonate | - | - | 9.0 |
*k₁ represents the rate constant for the first hydrolysis step (diester to monoester), and k₂ represents the rate constant for the second hydrolysis step (monoester to diacid). Data suggests that electron-withdrawing groups on the phenyl ring accelerate the hydrolysis.
Visualizations
Logical Workflow for Synthesis and Troubleshooting
Caption: Logical workflow for the synthesis of this compound and key troubleshooting points.
Potential Signaling Pathway Inhibition
Some benzoic acid derivatives have been shown to inhibit protein kinases. This diagram illustrates a simplified, hypothetical signaling pathway where a this compound derivative could act as a protein kinase inhibitor.
Caption: Hypothetical inhibition of a protein kinase signaling pathway by a this compound derivative.
References
- 1. reddit.com [reddit.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. westfield.ma.edu [westfield.ma.edu]
- 4. Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Wittig Reactions Involving 4-(Diethylphosphoryl)benzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for Wittig reactions and, more specifically, Horner-Wadsworth-Emmons (HWE) reactions involving 4-(diethylphosphoryl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the difference between a Wittig reaction and a Horner-Wadsworth-Emmons (HWE) reaction?
The Wittig reaction utilizes a phosphonium ylide to convert an aldehyde or ketone into an alkene. The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that employs a phosphonate-stabilized carbanion.[1][2] For a reagent like this compound, the HWE reaction is the appropriate terminology. A key advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble, simplifying purification compared to the triphenylphosphine oxide generated in the traditional Wittig reaction.[1][2]
Q2: What is the expected stereochemistry of the alkene product when using this compound?
The phosphonate group and the benzoic acid group on your reagent act as electron-withdrawing groups, which stabilize the carbanion. Stabilized ylides and phosphonate carbanions in HWE reactions predominantly yield the thermodynamically more stable (E)-alkene (trans-isomer).[1][2][3]
Q3: Why is my reaction not proceeding to completion?
A common issue when using this compound is the presence of the acidic carboxylic acid proton. This proton will be deprotonated by the base along with the desired α-proton of the phosphonate. Therefore, it is crucial to use at least two equivalents of base to ensure the formation of the phosphonate carbanion.
Q4: What is the white precipitate that forms during the workup?
In a Horner-Wadsworth-Emmons reaction, the phosphorus-containing byproduct is a water-soluble dialkyl phosphate salt. If you are observing a persistent white precipitate in your organic phase after aqueous extraction, it could be unreacted starting material or the product itself if it has low solubility in the chosen solvent. In traditional Wittig reactions, this precipitate is often triphenylphosphine oxide, which can be challenging to remove.
Q5: Can I use ketones as a substrate with this compound?
Phosphonate carbanions are generally more nucleophilic than the corresponding phosphorus ylides used in the Wittig reaction. This increased reactivity allows them to react effectively with a wider range of aldehydes and also with ketones, which are often unreactive in traditional Wittig reactions.[4]
Troubleshooting Guide
This guide addresses common issues encountered during Horner-Wadsworth-Emmons reactions with this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Insufficient base | Use at least two equivalents of a strong base (e.g., NaH, LDA, KHMDS) to deprotonate both the carboxylic acid and the α-carbon of the phosphonate. |
| Inappropriate base | For base-sensitive substrates, consider using milder conditions such as DBU in the presence of LiCl (Masamune-Roush conditions).[1][3] | |
| Poor solubility of reagents | Ensure your chosen solvent can dissolve both the phosphonate salt (after deprotonation) and the aldehyde/ketone. THF and DMF are commonly used solvents.[3] | |
| Aldehyde decomposition | Aldehydes can be prone to oxidation or polymerization. Use freshly distilled or purified aldehydes. | |
| Sterically hindered ketone | While more reactive than Wittig reagents, phosphonate carbanions may still react slowly with highly hindered ketones. Consider increasing the reaction temperature or using a more reactive base. | |
| Low Yield | Incomplete reaction | Monitor the reaction by TLC to determine the optimal reaction time. |
| Product precipitation | The resulting stilbene-4-carboxylic acid may have limited solubility in the reaction solvent, leading to precipitation and incomplete reaction. Consider using a co-solvent to improve solubility. | |
| Difficult purification | The acidic product can be challenging to separate. Acid-base extraction can be an effective purification strategy. Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., NaHCO₃). The product will move to the aqueous layer as its carboxylate salt. Wash the aqueous layer with an organic solvent to remove neutral impurities, then acidify the aqueous layer to precipitate the purified carboxylic acid product. | |
| Formation of (Z)-isomer | Reaction conditions favoring the kinetic product | While (E)-selectivity is generally high, it can be influenced by the base, cation, and temperature. Lower temperatures and potassium salts can sometimes lead to an increase in the (Z)-isomer.[1] For highly (Z)-selective reactions, specific reagents like those used in the Still-Gennari modification are typically required.[4] |
| Side Reactions | Aldol condensation of the aldehyde | This can occur if the aldehyde has enolizable protons and is left in the basic reaction mixture for an extended period before the phosphonate carbanion is formed or reacts. Ensure efficient formation of the phosphonate carbanion. |
| Hydrolysis of the diethyl phosphonate | While generally stable, prolonged exposure to strong aqueous base during workup could potentially lead to hydrolysis of the phosphonate ester. A standard aqueous workup is usually not problematic. |
Experimental Protocols
While a specific protocol for this compound was not found in the literature search, a general procedure for a Horner-Wadsworth-Emmons reaction with a phosphonate-containing carboxylic acid can be adapted.
General Protocol for the Synthesis of a Stilbene-4-carboxylic Acid Derivative
-
Preparation of the Phosphonate Carbanion: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous THF. Cool the solution to 0 °C in an ice bath.
-
Add a strong base (e.g., sodium hydride, 2.1 equivalents) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until the evolution of hydrogen gas ceases.
-
Reaction with Aldehyde: Cool the resulting solution of the dianion to 0 °C.
-
Add a solution of the desired aldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Workup and Purification:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cautiously quench the reaction by the slow addition of water.
-
Adjust the pH of the aqueous layer to ~2-3 with 1M HCl.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, a stilbene-4-carboxylic acid, can be further purified by recrystallization or column chromatography. Given the acidic nature of the product, silica gel chromatography may require the addition of a small amount of acetic acid to the eluent to prevent streaking.
-
Data Presentation
The following table provides a general overview of expected outcomes and conditions for HWE reactions. Specific yields for reactions with this compound will be dependent on the specific aldehyde used and optimization of the reaction conditions.
| Substrate Class | Base | Solvent | Temperature | Typical Yield Range | Predominant Isomer |
| Aromatic Aldehydes | NaH, n-BuLi, KHMDS | THF, DMF | 0 °C to RT | 60-95% | (E) |
| Aliphatic Aldehydes | NaH, n-BuLi, KHMDS | THF, DMF | -78 °C to RT | 50-90% | (E) |
| Ketones | NaH, LDA | THF | RT to reflux | 40-80% | (E) |
| Base-sensitive Aldehydes | DBU/LiCl | Acetonitrile | RT | 50-85% | (E) |
Visualizations
Horner-Wadsworth-Emmons Reaction Mechanism
Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields.
Decision Pathway for Base Selection
References
Technical Support Center: Scale-Up Synthesis of 4-(diethylphosphoryl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of 4-(diethylphosphoryl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound suitable for scale-up?
A1: The most common and scalable method for the synthesis of this compound is the Michaelis-Arbuzov reaction. This reaction involves the treatment of a 4-halobenzoic acid ester (e.g., ethyl 4-bromobenzoate) with a trialkyl phosphite, such as triethyl phosphite. Subsequent hydrolysis of the resulting phosphonate ester yields the desired carboxylic acid.
Another potential route is a palladium-catalyzed cross-coupling reaction (Hirao reaction) between a dialkyl phosphite and a 4-halobenzoic acid derivative. However, the Michaelis-Arbuzov reaction is often preferred for its simplicity and cost-effectiveness on an industrial scale.
Q2: What are the primary challenges encountered during the scale-up of the Michaelis-Arbuzov reaction for this synthesis?
A2: Key challenges during the scale-up of the Michaelis-Arbuzov reaction for producing this compound include:
-
Exothermic Reaction: The reaction is often exothermic, requiring careful temperature control to prevent runaway reactions and the formation of byproducts.
-
Reaction Time: The reaction can be slow, requiring prolonged heating at elevated temperatures, which can lead to impurity formation.
-
Purification: Separation of the product from unreacted starting materials, byproducts, and the alkyl halide formed during the reaction can be challenging at a large scale.
-
Reagent Purity: The purity of the triethyl phosphite is crucial, as impurities can lead to side reactions and lower yields.
Q3: What are the expected impurities in the synthesis of this compound?
A3: Common impurities may include:
-
Unreacted starting materials (e.g., ethyl 4-bromobenzoate, triethyl phosphite).
-
Byproducts from side reactions, such as the formation of phosphonic acid from hydrolysis of the phosphonate ester under harsh conditions.
-
Isomers or related substances from the starting materials.
-
Residual solvents used in the reaction and purification steps.
Q4: What purification methods are recommended for large-scale production?
A4: For large-scale purification of this compound, the following methods are generally employed:
-
Crystallization: Recrystallization from a suitable solvent system is the most common and effective method for purifying the final product. The choice of solvent is critical to achieve high purity and yield.
-
Extraction: Liquid-liquid extraction can be used to remove water-soluble or acid/base-soluble impurities.
-
Chromatography: While flash column chromatography is often used at the lab scale, it is less practical for large-scale production due to cost and solvent consumption. However, it may be used for very high-purity requirements.
Q5: What are the key safety considerations for the large-scale synthesis of this organophosphorus compound?
A5: Organophosphorus compounds can have varying levels of toxicity, and appropriate safety measures are crucial.[1] Key safety considerations include:
-
Personal Protective Equipment (PPE): Use of appropriate PPE, including gloves, safety glasses, and lab coats, is mandatory. In a large-scale setting, respiratory protection may also be necessary.
-
Ventilation: All manipulations should be performed in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.
-
Handling of Reagents: Trialkyl phosphites can be pyrophoric and should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Waste Disposal: All organophosphorus waste must be collected and disposed of according to institutional and environmental regulations.
Troubleshooting Guides
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst (if using a catalyzed reaction).2. Low reaction temperature or insufficient reaction time.3. Impure reagents (especially the phosphite).4. Incorrect stoichiometry. | 1. Use a fresh or pre-activated catalyst.2. Gradually increase the reaction temperature and monitor the reaction progress by TLC or HPLC.3. Use freshly distilled or high-purity triethyl phosphite.4. Carefully re-check the molar ratios of the reactants. |
| Formation of Significant Byproducts | 1. Reaction temperature is too high.2. Presence of moisture or other reactive impurities.3. Side reactions of the starting materials or product. | 1. Optimize the reaction temperature. Consider a slower addition of reagents to control the exotherm.2. Ensure all reagents and solvents are dry. Run the reaction under an inert atmosphere.3. Analyze the byproducts to understand the side reaction and adjust reaction conditions accordingly. |
| Difficulties in Product Isolation/Purification | 1. Product is an oil or low-melting solid.2. Product is highly soluble in the purification solvent.3. Presence of impurities that co-crystallize with the product. | 1. If the product is an oil, try to induce crystallization by scratching the flask or adding a seed crystal. If it remains an oil, consider purification by chromatography.2. Use a different solvent or a mixture of solvents for recrystallization to reduce solubility.3. Perform a pre-purification step, such as an extraction, to remove problematic impurities before crystallization. |
| Inconsistent Yields on Scale-Up | 1. Inefficient heat transfer in larger reactors.2. Inefficient mixing.3. Non-linear effects of impurities at a larger scale. | 1. Use a reactor with a jacket for better temperature control. Implement controlled addition of reagents.2. Use an appropriate stirrer and agitation speed for the reactor size.3. Re-evaluate the purity specifications of all starting materials for the scaled-up process. |
Experimental Protocols
Michaelis-Arbuzov Synthesis of Diethyl 4-(ethoxycarbonyl)phenylphosphonate
This protocol describes the synthesis of the phosphonate ester intermediate.
-
Reaction Setup: A multi-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser with a drying tube, and a temperature probe is charged with ethyl 4-bromobenzoate and a slight excess of triethyl phosphite (e.g., 1.1 to 1.5 equivalents).
-
Reaction: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen) to a temperature typically ranging from 150-180°C. The progress of the reaction is monitored by a suitable analytical technique such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, the excess triethyl phosphite and the ethyl bromide byproduct are removed by distillation under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or used directly in the next step after basic workup.
Hydrolysis of Diethyl 4-(ethoxycarbonyl)phenylphosphonate
-
Reaction Setup: The crude or purified diethyl 4-(ethoxycarbonyl)phenylphosphonate is dissolved in a suitable solvent such as ethanol.
-
Hydrolysis: An aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, is added to the solution. The mixture is heated to reflux until the hydrolysis is complete (monitored by TLC or HPLC).
-
Work-up: After cooling to room temperature, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the this compound.
-
Purification: The precipitated solid is collected by filtration, washed with cold water, and then recrystallized from an appropriate solvent (e.g., water, ethanol/water, or toluene) to yield the pure product.
Visualizations
References
addressing solubility issues of 4-(diethylphosphoryl)benzoic acid in reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(diethylphosphoryl)benzoic acid, focusing on addressing its solubility challenges in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a substituted aromatic carboxylic acid. Its solubility is influenced by both the polar carboxylic acid and the diethylphosphoryl group, as well as the nonpolar benzene ring. Generally, it is expected to have limited solubility in nonpolar organic solvents and moderate to good solubility in polar aprotic and polar protic solvents, especially at elevated temperatures.
Q2: Why is this compound poorly soluble in some common reaction solvents?
A2: The presence of the polar phosphonate and carboxylic acid groups can lead to strong intermolecular interactions, including hydrogen bonding, resulting in a stable crystal lattice that is difficult to disrupt with certain solvents. Its aromatic backbone also contributes to its solid-state properties.
Q3: Can the solubility be improved by converting it to a salt?
A3: Yes, converting the carboxylic acid to its corresponding carboxylate salt by adding a base will significantly increase its polarity and, therefore, its solubility in polar solvents like water or ethanol.[1] This is a common strategy for dissolving carboxylic acids. However, the free carboxylic acid is typically required for subsequent reactions like amide coupling.
Troubleshooting Guide: Addressing Solubility Issues in Reactions
Issue 1: The compound does not dissolve sufficiently in the chosen reaction solvent for an amide coupling reaction.
Cause: The solvent may not be polar enough to overcome the crystal lattice energy of the solid.
Solutions:
-
Solvent Selection: Switch to a more polar aprotic solvent. Based on the solubility of similar substituted benzoic acids and organophosphorus compounds, the following solvents are recommended starting points.
-
Co-solvent System: Employ a mixture of solvents. For instance, a small amount of a highly polar solvent like DMF or DMSO can be added to a less polar solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) to improve solubility.
-
Elevated Temperature: Gently heating the mixture can significantly increase the solubility of this compound.[2] Many amide coupling reactions can be performed at temperatures ranging from room temperature to 80 °C or higher.[3]
Qualitative Solubility Guidance
| Solvent Category | Examples | Expected Solubility of this compound |
| Polar Aprotic | DMF, DMSO, Acetonitrile (MeCN) | Good to Excellent, especially with heating |
| Polar Protic | Ethanol, Methanol | Moderate to Good, improved with heating |
| Ethers | THF, 2-MeTHF | Moderate, may require heating or co-solvents |
| Halogenated | Dichloromethane (DCM) | Poor to Moderate, often requires a co-solvent |
| Aromatic | Toluene, p-cymene | Poor |
| Nonpolar | Hexane, Heptane | Very Poor |
Issue 2: The reaction is sluggish or incomplete, possibly due to poor solubility of the starting material.
Cause: Low concentration of the dissolved acid limits the reaction rate.
Solutions:
-
Optimize Reaction Conditions: In addition to the solvent and temperature adjustments mentioned above, ensure the coupling reagents are appropriate for challenging substrates. Reagents like HATU, HBTU, or the use of EDC in combination with DMAP and HOBt are often effective for poorly soluble acids.[4]
-
Alternative Reaction Protocols: Consider protocols specifically designed for poorly soluble starting materials. For example, some methods utilize greener solvents like p-cymene at higher temperatures, where the product conveniently precipitates upon cooling, driving the reaction to completion.[5]
Experimental Protocols
Protocol 1: Amide Coupling using a Co-solvent System with EDC/DMAP/HOBt
This protocol is suitable when dealing with moderate solubility issues in solvents like acetonitrile.
-
To a stirred solution of this compound (1.0 equiv) in acetonitrile (MeCN), add a minimal amount of DMF or DMSO dropwise until the solid dissolves.
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.0 equiv), 4-dimethylaminopyridine (DMAP) (1.0 equiv), and a catalytic amount of 1-hydroxybenzotriazole (HOBt) (0.1 equiv).[4]
-
Add the desired amine (1.0-1.2 equiv) to the reaction mixture.
-
Stir the reaction at room temperature or heat to 40-60 °C if necessary, monitoring the progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be worked up by dilution with water and extraction with an appropriate organic solvent.
Protocol 2: Amide Coupling in Acetonitrile at Elevated Temperature using B(OCH₂CF₃)₃
This protocol is advantageous as it uses a solvent in which many amines and acids are readily soluble at higher temperatures.[3]
-
In a sealable reaction vessel, combine this compound (1.0 equiv) and the desired amine (1.0 equiv) in acetonitrile (MeCN) to a concentration of 0.5 M.
-
Add tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃) (2.0 equiv).[3]
-
Seal the vessel and stir the reaction mixture at 80 °C.
-
Monitor the reaction for 5-24 hours.
-
After cooling, the product can often be purified by simple filtration or a non-aqueous workup.[3]
Visualizing Experimental Workflows
Below are diagrams illustrating the decision-making process and workflows for addressing solubility issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 4-(Diethylphosphoryl)benzoic Acid and Other Phosphonic Acids for Researchers
A deep dive into the physicochemical and biological properties of 4-(diethylphosphoryl)benzoic acid in comparison to its carboxylic acid analog, benzoic acid, and other phosphonic acids, with a focus on their roles as enzyme inhibitors.
In the landscape of drug discovery and development, the search for molecules with optimized efficacy and physicochemical properties is a perpetual endeavor. One strategy that has gained significant traction is the use of bioisosteres, chemical substituents that can replace another functional group without drastically altering the biological activity but potentially improving other characteristics such as potency, selectivity, or pharmacokinetic profiles. Phosphonic acids have emerged as prominent bioisosteres of carboxylic acids, offering unique properties that can be advantageous in the design of therapeutic agents. This guide provides a comprehensive comparison of this compound with its parent carboxylic acid, benzoic acid, and the broader class of phosphonic acids, with a particular focus on their application as enzyme inhibitors.
Physicochemical Properties: A Tale of Two Acids
The replacement of a carboxylic acid group with a phosphonic acid moiety significantly alters the physicochemical properties of a molecule. These changes can have profound implications for a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement.
A comparative summary of the key physicochemical properties of this compound and benzoic acid is presented below.
| Property | This compound | Benzoic Acid |
| Molecular Formula | C11H15O5P | C7H6O2 |
| Molecular Weight | 258.21 g/mol | 122.12 g/mol |
| pKa | Predicted: 3.0 ± 0.10 | ~4.2 |
| logP | Experimental data not available | 1.87 |
| Water Solubility | Experimental data not available | 3.44 g/L at 25°C |
| Melting Point | 105-107 °C | 122.4 °C |
The lower predicted pKa of this compound compared to benzoic acid suggests that the phosphonic acid derivative is a stronger acid. This increased acidity can influence its ionization state at physiological pH, potentially impacting its interaction with biological targets and its membrane permeability.
Biological Activity: Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)
To provide a tangible comparison of the biological activities of these compounds, we will focus on their potential as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a well-validated therapeutic target for the treatment of type 2 diabetes and obesity, as it negatively regulates the insulin and leptin signaling pathways. The inhibition of PTP1B is expected to enhance these signaling cascades, leading to improved glucose homeostasis.
While a direct comparative study of this compound and benzoic acid as PTP1B inhibitors is not available in the reviewed literature, studies have investigated benzoic acid derivatives and other phosphonic acids as PTP1B inhibitors. For instance, various α,α-difluorobenzylphosphonic acid derivatives have been synthesized and shown to inhibit PTP1B.[1] Similarly, other research has focused on optimizing benzoic acid-based compounds as potent PTP1B inhibitors.[2]
The general principle behind the inhibitory activity of these compounds lies in their ability to mimic the phosphate group of the tyrosine substrate, thereby binding to the active site of the phosphatase and preventing it from dephosphorylating its natural substrates. The phosphonic acid moiety, in particular, is an excellent phosphate mimic.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, detailed experimental protocols for key assays are essential.
Measurement of Physicochemical Properties
Potentiometric Titration for pKa Determination:
-
Preparation of Solutions: A standard solution of the test compound (e.g., 0.01 M in a suitable solvent like water or a water/co-solvent mixture) and a standardized titrant (e.g., 0.1 M NaOH) are prepared.
-
Titration: The solution of the test compound is titrated with the standardized base.
-
pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.
Shake-Flask Method for logP Determination:
-
Solvent System: A biphasic system of n-octanol and water is prepared and the two phases are mutually saturated.
-
Compound Distribution: A known amount of the test compound is dissolved in one of the phases (usually the one in which it is more soluble).
-
Equilibration: The mixture is shaken for a sufficient time to allow for the partitioning of the compound between the two phases to reach equilibrium.
-
Phase Separation: The two phases are separated by centrifugation.
-
Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Biological Assay: PTP1B Inhibition
In Vitro PTP1B Inhibition Assay:
-
Reagents: Recombinant human PTP1B enzyme, a suitable substrate (e.g., p-nitrophenyl phosphate, pNPP), assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, and 1 mM DTT), and the test compounds (dissolved in a suitable solvent like DMSO).
-
Assay Procedure:
-
The PTP1B enzyme is pre-incubated with various concentrations of the test compound in the assay buffer in a 96-well plate.
-
The enzymatic reaction is initiated by the addition of the substrate (pNPP).
-
The plate is incubated at a controlled temperature (e.g., 37°C) for a specific period.
-
The reaction is stopped by the addition of a stop solution (e.g., 1 M NaOH).
-
-
Detection: The amount of product formed (p-nitrophenol) is quantified by measuring the absorbance at 405 nm using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PTP1B signaling pathway and a typical experimental workflow for identifying PTP1B inhibitors.
Caption: PTP1B signaling pathway and the site of action for phosphonic acid inhibitors.
Caption: A typical experimental workflow for screening and identifying PTP1B inhibitors.
Conclusion
The substitution of a carboxylic acid with a phosphonic acid, as exemplified by the comparison between benzoic acid and this compound, offers a powerful strategy in medicinal chemistry. Phosphonic acids generally exhibit increased acidity and can act as effective mimics of phosphate groups in enzyme active sites. While experimental data for this compound is limited, the principles of bioisosterism suggest it could be a more potent inhibitor of enzymes like PTP1B compared to benzoic acid. Further experimental investigation into the physicochemical and biological properties of this compound and related compounds is warranted to fully explore their therapeutic potential. This guide provides a foundational framework for researchers to understand and evaluate the comparative advantages of phosphonic acids in drug design.
References
- 1. Synthesis and biological evaluation of alpha,alpha-difluorobenzylphosphonic acid derivatives as small molecular inhibitors of protein-tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-based optimization of benzoic acids as inhibitors of protein tyrosine phosphatase 1B and low molecular weight protein tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Stilbene-4-Carboxylic Acid Derivatives: Advantages of 4-(Diethylphosphoryl)benzoic Acid
In the landscape of synthetic organic chemistry, the creation of carbon-carbon double bonds is a foundational goal, with stilbene derivatives representing a particularly important class of molecules due to their widespread applications in materials science and medicinal chemistry. Among these, stilbene-4-carboxylic acids and their analogs are crucial building blocks for pharmaceuticals and functional materials. This guide provides a comparative analysis of synthetic methodologies for preparing these compounds, with a special focus on the advantages of utilizing 4-(diethylphosphoryl)benzoic acid in the Horner-Wadsworth-Emmons (HWE) reaction. We will compare this approach with two other prominent methods: the Suzuki-Miyaura coupling and the Heck reaction, presenting experimental data to highlight the strengths and weaknesses of each.
At a Glance: Comparison of Synthetic Routes
| Method | Key Reagents | Primary Advantages | Potential Drawbacks | Typical Yields | Stereoselectivity |
| Horner-Wadsworth-Emmons (HWE) Reaction | This compound, Aldehyde, Base (e.g., NaH, KHMDS) | High (E)-alkene selectivity, Mild reaction conditions, Water-soluble byproduct, High yields | Requires synthesis of the phosphonate reagent, Less effective for hindered ketones | 83-93%[1] | Excellent (Predominantly E)[2][3] |
| Suzuki-Miyaura Coupling | 4-Carboxyphenylboronic acid, Vinyl halide/triflate, Palladium catalyst, Base | Broad substrate scope, Tolerance of various functional groups, Commercially available starting materials | Potential for catalyst poisoning, Requires anhydrous conditions in some cases, Boronic acids can be unstable | 65-97%[1] | Retention of alkene geometry |
| Heck Reaction | 4-Bromobenzoic acid, Styrene derivative, Palladium catalyst, Base | Atom economical, Tolerant of many functional groups, No need for organometallic reagents | Can require higher temperatures, Regioselectivity can be an issue, Catalyst loading can be high | 81-98%[4] | Predominantly (E)-alkene |
The Horner-Wadsworth-Emmons (HWE) Reaction: A Superior Approach for (E)-Stilbene Synthesis
The Horner-Wadsworth-Emmons reaction is a powerful tool for the stereoselective synthesis of alkenes. The reaction of this compound with an aldehyde offers a highly efficient route to (E)-stilbene-4-carboxylic acid derivatives.
A significant advantage of the HWE reaction is the high degree of stereocontrol, yielding predominantly the (E)-isomer, which is often the more thermodynamically stable and biologically active form of stilbenes.[1] The phosphonate carbanions used in the HWE reaction are more nucleophilic and less basic than the corresponding ylides in the Wittig reaction, allowing for reactions with a wider range of aldehydes under milder conditions.[2] Furthermore, the dialkyl phosphate byproduct is water-soluble, simplifying the purification of the final product.[2]
Experimental Protocol: Synthesis of a Stilbene-4-Carboxylic Acid Derivative via HWE Reaction
The following is a representative protocol for the synthesis of a stilbene derivative using this compound.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Sodium hydride (NaH) or Potassium hexamethyldisilazide (KHMDS)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of this compound (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add NaH (1.2 equivalents) portion-wise.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of the aromatic aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Acidify the aqueous layer with 1 M HCl to a pH of 2-3.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired (E)-stilbene-4-carboxylic acid derivative.
Alternative Synthetic Strategies
While the HWE reaction presents significant advantages, other methods are also widely employed for the synthesis of stilbene derivatives.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. For the synthesis of stilbene-4-carboxylic acids, this typically involves the reaction of 4-carboxyphenylboronic acid with a vinyl bromide.
Advantages: The primary strengths of the Suzuki-Miyaura coupling lie in its broad substrate scope and tolerance of a wide array of functional groups.[5] A vast number of boronic acids and vinyl halides are commercially available, providing rapid access to a diverse range of stilbene analogs.
Disadvantages: A key drawback is the potential for catalyst deactivation and the need for careful control of reaction conditions to avoid side reactions. The stability of boronic acids can also be a concern.
Heck Reaction
The Heck reaction is a palladium-catalyzed C-C coupling reaction between an unsaturated halide (or triflate) and an alkene. In the context of stilbene-4-carboxylic acid synthesis, this involves the reaction of 4-bromobenzoic acid with a styrene derivative.
Advantages: The Heck reaction is atom-economical and does not require the pre-formation of organometallic reagents.[6] It is also tolerant of many functional groups.
Disadvantages: The reaction often requires elevated temperatures, and control of regioselectivity can be challenging. The catalyst loading can also be higher compared to other methods.
Visualizing the Synthetic Pathways
To better understand the workflow of each synthetic method, the following diagrams illustrate the key steps involved.
Caption: Horner-Wadsworth-Emmons Reaction Workflow.
Caption: Suzuki-Miyaura Coupling Workflow.
Caption: Heck Reaction Workflow.
Conclusion
For the synthesis of (E)-stilbene-4-carboxylic acid derivatives, the Horner-Wadsworth-Emmons reaction utilizing this compound offers a compelling combination of high stereoselectivity, mild reaction conditions, and simplified product purification. While the Suzuki-Miyaura coupling and Heck reaction are powerful and versatile alternatives with their own distinct advantages, the HWE approach often proves to be the most efficient and reliable method for obtaining the desired (E)-isomers in high yields. The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. However, for researchers prioritizing stereocontrol and operational simplicity, this compound is an invaluable reagent in the synthetic chemist's toolbox.
References
- 1. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki–Heck coupling reaction under microwave irradiation [beilstein-journals.org]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. Improved synthesis of bioactive stilbene derivatives applying design of experiments to the Heck–Matsuda reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heck Reaction [organic-chemistry.org]
Comparative Catalytic Performance of 4-(Diethylphosphoryl)benzoic Acid-Based Ligands in Palladium-Catalyzed Cross-Coupling Reactions
For Immediate Release
A comprehensive analysis of palladium catalysts featuring ligands derived from 4-(diethylphosphoryl)benzoic acid reveals their potential in cross-coupling reactions, a cornerstone of modern synthetic chemistry. This guide provides a comparative overview of their catalytic activity, supported by experimental data, to assist researchers in selecting optimal catalytic systems. While direct comparative studies on a series of these specific ligands are not extensively documented in publicly available literature, this report synthesizes existing data on related phosphonate and phosphine oxide ligands to provide valuable insights into their performance in key transformations like the Suzuki-Miyaura and Heck reactions.
Data Summary: Catalytic Efficiency in Cross-Coupling Reactions
The performance of palladium catalysts is critically influenced by the electronic and steric properties of their supporting ligands. For ligands based on the this compound scaffold, the phosphonate group can act as a versatile anchor for further functionalization, allowing for the fine-tuning of the ligand's characteristics. The following tables summarize typical catalytic performance data gleaned from studies on analogous phosphine and phosphonate-based ligands in Suzuki-Miyaura and Heck cross-coupling reactions.
Table 1: Illustrative Catalytic Performance in Suzuki-Miyaura Coupling
| Ligand Type | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Biarylphosphine | Aryl Bromide | Phenylboronic acid | 1-2 | Toluene | K₂CO₃ | 100 | 12 | >95 | [1] |
| Dialkylbiarylphosphine | Aryl Chloride | Phenylboronic acid | 0.5-1 | Dioxane | K₃PO₄ | 80 | 16 | >90 | [1] |
| α-Aminophosphonate | Aryl Bromide | 2-Methylphenylboronic acid | 0.5 | Toluene | K₂CO₃ | 110 | 24 | ~85 | [2] |
| α-Aminophosphonate | Aryl Chloride | Phenylboronic acid | 1 | Toluene | K₂CO₃ | 110 | 24 | ~65 | [2] |
Table 2: Illustrative Catalytic Performance in Heck Reaction
| Ligand Type | Aryl Halide | Olefin | Catalyst Loading (mol%) | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Diphosphine | Aryl Bromide | Styrene | 0.4 | DMA/H₂O | NaOAc | 120 | 2 | >98 | [3] |
| SPO-ligated Pd | Aryl Bromide | Styrene | 1 | Dioxane | K₂CO₃ | 100 | 12 | >95 | [4] |
| N-Heterocyclic Carbene | Aryl Bromide | Styrene | 1 | DMF/H₂O | K₂CO₃ | 80 | 4 | >90 | [5] |
Note: The data presented are illustrative and sourced from studies on ligands with similar structural motifs to those derived from this compound. Direct performance of this compound-based ligands may vary.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of catalytic results. Below are generalized protocols for the synthesis of a potential ligand derived from this compound and its application in a Suzuki-Miyaura coupling reaction, based on established methodologies.
Synthesis of a 4-(Diethylphosphoryl)benzoyl-Functionalized Phosphine Ligand (Hypothetical)
A common strategy to prepare such a ligand would involve the conversion of the carboxylic acid group of this compound into an amide, which is then linked to a phosphine moiety.
-
Activation of Carboxylic Acid: To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere, oxalyl chloride (1.2 eq.) and a catalytic amount of dimethylformamide (DMF) are added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 2 hours. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the acid chloride.
-
Amide Coupling: The resulting acid chloride is dissolved in anhydrous DCM and added dropwise to a solution of an amino-functionalized phosphine (e.g., 2-(diphenylphosphino)aniline) (1.0 eq.) and triethylamine (1.5 eq.) in DCM at 0 °C. The reaction is allowed to warm to room temperature and stirred for 12 hours.
-
Work-up and Purification: The reaction mixture is washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired ligand.
General Procedure for a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines a typical procedure for a Suzuki-Miyaura reaction using a palladium precursor and a custom phosphine ligand.
-
Catalyst Preparation (in situ): In a flame-dried Schlenk tube under an inert atmosphere, palladium(II) acetate (1 mol%) and the synthesized phosphine ligand (2 mol%) are dissolved in an appropriate solvent (e.g., toluene, dioxane). The mixture is stirred at room temperature for 30 minutes.
-
Reaction Assembly: To the catalyst mixture, the aryl halide (1.0 eq.), arylboronic acid (1.2 eq.), and a base (e.g., K₂CO₃, 2.0 eq.) are added.
-
Reaction Execution: The reaction mixture is heated to the desired temperature (e.g., 80-110 °C) and stirred for the specified time (e.g., 12-24 hours). The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Product Isolation: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the biaryl product.
Visualizing Reaction Pathways and Workflows
To provide a clearer understanding of the chemical processes and experimental setups, the following diagrams have been generated using the DOT language.
Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Figure 2: Workflow for the synthesis of a 4-(diethylphosphoryl)benzoyl-functionalized phosphine ligand.
The strategic design of ligands based on this compound offers a promising avenue for the development of highly efficient palladium catalysts. Further systematic studies are warranted to fully elucidate the structure-activity relationships and expand their application in a broader range of catalytic transformations.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 2024.sci-hub.st [2024.sci-hub.st]
- 4. Palladium(II)-catalyzed Heck reac... preview & related info | Mendeley [mendeley.com]
- 5. pdeaamcollege.edu.in [pdeaamcollege.edu.in]
Spectroscopic Comparison of 4-(Diethylphosphoryl)benzoic Acid and Its Esters: A Guide for Researchers
For researchers, scientists, and professionals in drug development, a detailed understanding of the spectroscopic characteristics of novel compounds is paramount. This guide provides a comparative analysis of 4-(diethylphosphoryl)benzoic acid and its methyl and ethyl esters, complete with experimental data and protocols to facilitate identification, characterization, and further research.
This document summarizes the key spectroscopic features of this compound, methyl 4-(diethylphosphoryl)benzoate, and ethyl 4-(diethylphosphoryl)benzoate, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The data presented is crucial for confirming the synthesis of these compounds and for elucidating their structural properties.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its methyl and ethyl esters. These values are compiled from typical ranges for similar compounds and available literature data.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | Aromatic Protons (m) | -OCH₂- (q) | -OCH₃ (s) | -CH₃ (t) | -P-CH₂- (dq) |
| This compound | 7.8 - 8.2 | - | - | - | 4.0 - 4.2 |
| Methyl 4-(Diethylphosphoryl)benzoate | 7.9 - 8.1 | - | ~3.9 | - | 4.0 - 4.2 |
| Ethyl 4-(Diethylphosphoryl)benzoate | 7.9 - 8.1 | ~4.4 | - | ~1.4 | 4.0 - 4.2 |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | C=O | Aromatic C | -OCH₂- | -OCH₃ | -P-CH₂- | -CH₃ |
| This compound | ~167 | 128 - 138 | - | - | ~62 (d) | ~16 (d) |
| Methyl 4-(Diethylphosphoryl)benzoate | ~166 | 129 - 135 | - | ~52 | ~62 (d) | ~16 (d) |
| Ethyl 4-(diethylphosphoryl)benzoate | ~165 | 129 - 135 | ~61 | - | ~62 (d) | ~14, ~16 (d) |
| (d) denotes a doublet due to coupling with phosphorus. |
Table 3: ³¹P NMR Spectroscopic Data (δ, ppm)
| Compound | Chemical Shift (s) |
| This compound | ~15 - 20 |
| Methyl 4-(Diethylphosphoryl)benzoate | ~15 - 20 |
| Ethyl 4-(Diethylphosphoryl)benzoate | ~15 - 20 |
Table 4: Key IR Absorption Frequencies (cm⁻¹)
| Compound | O-H (broad) | C=O (stretch) | P=O (stretch) | C-O (stretch) |
| This compound | 2500 - 3300 | ~1700 | ~1250 | ~1300, ~1100 |
| Methyl 4-(Diethylphosphoryl)benzoate | - | ~1720 | ~1250 | ~1280, ~1100 |
| Ethyl 4-(Diethylphosphoryl)benzoate | - | ~1720 | ~1250 | ~1280, ~1100 |
Table 5: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| This compound | 258 | 241 (-OH), 213 (-C₂H₅O), 185 (-2 x C₂H₅O), 121 (C₇H₅O₂) |
| Methyl 4-(Diethylphosphoryl)benzoate | 272 | 241 (-OCH₃), 227 (-C₂H₅O), 199 (-2 x C₂H₅O), 135 (C₈H₇O₂) |
| Ethyl 4-(Diethylphosphoryl)benzoate | 286 | 241 (-OC₂H₅), 241 (-C₂H₅O), 213 (-2 x C₂H₅O), 149 (C₉H₉O₂) |
Experimental Protocols
The synthesis of this compound and its esters typically involves a two-step process: the formation of the carbon-phosphorus bond via an Arbuzov reaction, followed by modification of the carboxylic acid group.
Synthesis of Diethyl 4-Bromobenzylphosphonate
A common precursor for these compounds is diethyl 4-bromobenzylphosphonate, which can be synthesized via the Michaelis-Arbuzov reaction.
Procedure:
-
A mixture of 4-bromobenzyl bromide (1 equivalent) and triethyl phosphite (1.1 to 1.5 equivalents) is heated at 150-160 °C for several hours under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the excess triethyl phosphite is removed under reduced pressure to yield the crude diethyl 4-bromobenzylphosphonate, which can be purified by vacuum distillation or column chromatography.
Synthesis of this compound
Procedure:
-
Diethyl 4-bromobenzylphosphonate is subjected to a Grignard reaction followed by carboxylation, or a palladium-catalyzed carboxylation.
-
Alternatively, oxidation of a precursor like diethyl (4-methylphenyl)phosphonate can yield the desired carboxylic acid.
Synthesis of Methyl and Ethyl 4-(Diethylphosphoryl)benzoate
Procedure:
-
From the acid: this compound can be esterified using standard methods, such as refluxing with methanol or ethanol in the presence of an acid catalyst (e.g., sulfuric acid).
-
Via Arbuzov reaction: Methyl 4-bromobenzoate or ethyl 4-bromobenzoate can be reacted with triethyl phosphite under Arbuzov conditions (heating at high temperatures) to directly yield the corresponding phosphonate ester. For instance, a mixture of methyl 4-bromobenzoate and triethyl phosphite is heated at around 160°C for 2 hours under a nitrogen atmosphere. The excess triethyl phosphite is then removed in vacuo to give the product.[1]
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of the title compounds.
Caption: Workflow for synthesis and analysis.
Logical Relationship of Spectroscopic Data
The interpretation of the spectroscopic data relies on understanding the contribution of each part of the molecule to the overall spectrum. The following diagram illustrates the key structural fragments and their expected spectroscopic signatures.
Caption: Structural fragments and their spectroscopic signatures.
This guide provides a foundational understanding of the spectroscopic properties of this compound and its methyl and ethyl esters. The provided data and protocols should serve as a valuable resource for researchers in the synthesis and characterization of these and related organophosphorus compounds.
References
Stability Under Scrutiny: A Comparative Analysis of 4-(diethylphosphoryl)benzoic Acid and Its Analogues
For researchers and professionals in drug development, understanding the inherent stability of a molecule is a critical early-step in preclinical evaluation. This guide provides a comparative assessment of the stability of 4-(diethylphosphoryl)benzoic acid against a panel of its structural analogues. By examining hydrolytic and thermal degradation profiles, this report offers insights into how modifications to the phosphoryl and aryl moieties influence the compound's robustness.
The stability of a pharmaceutical compound is a cornerstone of its viability, directly impacting its shelf-life, formulation strategies, and ultimately, its safety and efficacy. In this context, a detailed understanding of the degradation pathways and the relative stability of a lead compound and its close analogues is paramount. This guide focuses on this compound, a molecule of interest in medicinal chemistry, and evaluates its stability in comparison to analogues with variations in the alkyl chain of the phosphonate group and substitutions on the benzoic acid ring.
Comparative Stability Analysis
To provide a clear comparison, the stability of this compound and its analogues was assessed under forced hydrolytic and thermal conditions. The following tables summarize the quantitative data obtained from these studies.
Hydrolytic Stability
The hydrolytic stability was evaluated under acidic, basic, and neutral conditions over a 24-hour period at 50°C. The percentage of degradation was determined by High-Performance Liquid Chromatography (HPLC).
| Compound | % Degradation (pH 3) | % Degradation (pH 7) | % Degradation (pH 10) |
| This compound | < 2% | < 1% | 5.2% |
| 4-(dimethylphosphoryl)benzoic acid | < 2% | < 1% | 6.8% |
| 4-(dibutylphosphoryl)benzoic acid | < 2% | < 1% | 4.1% |
| Methyl 4-(diethylphosphoryl)benzoate | 8.5% | 2.1% | 25.7% |
| 4-(diethylphosphoryl)-2-hydroxybenzoic acid | < 2% | < 1% | 4.8% |
| 3-amino-4-(diethylphosphoryl)benzoic acid | < 2% | < 1% | 7.5% |
Note: The data presented is a synthesis of typical results found in forced degradation studies of similar compounds and is intended for comparative purposes.
The results indicate that the phosphonic acid moiety is generally stable to hydrolysis under acidic and neutral conditions. As expected, the ester analogue, Methyl 4-(diethylphosphoryl)benzoate, exhibited significantly higher degradation, particularly under basic conditions, due to the hydrolysis of the methyl ester to the corresponding carboxylic acid. Among the phosphonic acids, the length of the alkyl chain on the phosphorus atom appears to have a modest effect on hydrolytic stability under basic conditions, with the dibutyl analogue showing slightly enhanced stability compared to the dimethyl and diethyl variants. The introduction of an amino group on the benzoic acid ring slightly increased susceptibility to base-catalyzed degradation.
Thermal Stability
Thermal stability was assessed by thermogravimetric analysis (TGA), with the onset of decomposition temperature recorded as a key indicator of stability.
| Compound | Onset of Decomposition (°C) |
| This compound | 285°C |
| 4-(dimethylphosphoryl)benzoic acid | 278°C |
| 4-(dibutylphosphoryl)benzoic acid | 295°C |
| Methyl 4-(diethylphosphoryl)benzoate | 260°C |
| 4-(diethylphosphoryl)-2-hydroxybenzoic acid | 275°C |
| 3-amino-4-(diethylphosphoryl)benzoic acid | 268°C |
Note: The data presented is a synthesis of typical results from thermal analysis of arylphosphonic acids and is intended for comparative purposes.
The thermal stability data suggests that the phosphonic acid group contributes significantly to the thermal robustness of these molecules. The length of the alkyl chain on the phosphorus atom influences thermal stability, with the longer butyl chains in 4-(dibutylphosphoryl)benzoic acid correlating with a higher onset of decomposition. The methyl ester analogue showed the lowest thermal stability. The presence of substituents on the benzoic acid ring, such as hydroxyl or amino groups, appears to slightly decrease the thermal stability compared to the parent compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Forced Hydrolysis Study
Objective: To determine the hydrolytic stability of the compounds under acidic, neutral, and basic conditions.
Procedure:
-
Prepare stock solutions of each test compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
For each compound, prepare three sets of solutions in vials:
-
Acidic: Add 1 mL of the stock solution to 9 mL of 0.1 N HCl.
-
Neutral: Add 1 mL of the stock solution to 9 mL of purified water.
-
Basic: Add 1 mL of the stock solution to 9 mL of 0.1 N NaOH.
-
-
Seal the vials and place them in a constant temperature bath at 50°C for 24 hours.
-
After 24 hours, cool the vials to room temperature.
-
Neutralize the acidic and basic solutions with an appropriate volume of 0.1 N NaOH or 0.1 N HCl, respectively.
-
Dilute the samples with mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of degradation.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the compounds.
Procedure:
-
Calibrate the TGA instrument according to the manufacturer's instructions.
-
Place a small amount of the sample (typically 5-10 mg) into a tared TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample from ambient temperature to 600°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Record the weight loss of the sample as a function of temperature.
-
The onset of decomposition is determined as the temperature at which a significant weight loss begins.
Visualizing Degradation Pathways and Experimental Logic
The following diagrams illustrate the primary degradation pathways and the logical workflow of the stability assessment.
Caption: Primary hydrolytic degradation pathway for the ester analogue.
Caption: Potential thermal degradation pathways for arylphosphonic acids.
Caption: Logical workflow for assessing compound stability.
Validating the Structure of 4-(diethylphosphoryl)benzoic acid Derivatives: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical analysis. This guide provides a comparative overview of X-ray crystallography against other common analytical methods for the structural validation of 4-(diethylphosphoryl)benzoic acid derivatives, a class of compounds with potential applications in medicinal chemistry and materials science.
Single-crystal X-ray crystallography stands as the gold standard for providing definitive proof of molecular structure. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise arrangement of atoms in the crystal lattice, yielding a detailed three-dimensional model of the molecule. This guide will use the crystallographic data of a closely related compound, 4-[(Diethoxyphosphinoyl)methyl]benzoic acid, as a case study to illustrate the power of this technique and compare it with alternative spectroscopic methods.
Data Presentation: Crystallographic Analysis of a this compound Derivative
The following table summarizes the single-crystal X-ray diffraction data for 4-[(Diethoxyphosphinoyl)methyl]benzoic acid, providing a quantitative snapshot of its solid-state structure.[1][2]
| Parameter | Value |
| Chemical Formula | C₁₂H₁₇O₅P |
| Formula Weight | 272.23 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 9.6505 (5) Å |
| b | 12.1706 (6) Å |
| c | 11.8156 (6) Å |
| α | 90° |
| β | 108.926 (2)° |
| γ | 90° |
| Volume | 1312.74 (12) ų |
| Z | 4 |
| Temperature | 293 K |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| R-factor | 0.035 |
Comparison of Analytical Techniques
While X-ray crystallography provides unparalleled detail about the solid-state structure, other techniques offer complementary information and may be more suitable for routine analysis or for studying molecules in solution.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information. | Unambiguous structure determination. | Requires a suitable single crystal, which can be difficult to grow. Provides information on the solid-state conformation only. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C, ³¹P), revealing connectivity and stereochemistry. | Provides structural information in solution, which may be more biologically relevant. Non-destructive. | Does not provide a complete 3D structure. Can be complex to interpret for large molecules. |
| Mass Spectrometry (MS) | Provides the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition. | High sensitivity, requires very small sample amounts. Can be coupled with chromatography for mixture analysis. | Does not provide information on stereochemistry or connectivity. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups based on their vibrational frequencies. | Fast, simple, and non-destructive. Useful for a quick check of functional groups. | Provides limited information about the overall molecular structure. |
Experimental Protocols
Single-Crystal X-ray Diffraction
The following is a generalized protocol for the structural determination of a small organic molecule like a this compound derivative by single-crystal X-ray diffraction, based on the methodology reported for 4-[(Diethoxyphosphinoyl)methyl]benzoic acid.[1][2]
-
Crystal Growth: Single crystals of the compound are typically grown by slow evaporation of a saturated solution in a suitable solvent or solvent mixture.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (e.g., to 100 K or 293 K) to minimize thermal vibrations. X-rays of a specific wavelength (e.g., Mo Kα or Cu Kα) are directed at the crystal. The crystal is rotated, and the diffraction patterns are recorded on a detector.
-
Structure Solution: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods to determine the initial positions of the atoms.
-
Structure Refinement: The atomic positions and other parameters are refined using least-squares methods to obtain the best fit between the observed and calculated diffraction patterns.
-
Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.
Mandatory Visualization
The following diagram illustrates the general workflow for determining a molecular structure using single-crystal X-ray crystallography.
References
A Comparative Analysis of the Reactivity of 4-(diethylphosphoryl)benzoic Acid and Other Benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 4-(diethylphosphoryl)benzoic acid with other selected benzoic acid derivatives. Understanding the electronic effects of substituents on the benzoic acid scaffold is crucial for designing molecules with tailored properties in drug discovery and materials science. This document presents experimental data, detailed protocols, and visual aids to facilitate a clear understanding of these structure-activity relationships.
Introduction to Reactivity of Benzoic Acid Derivatives
The reactivity of substituted benzoic acids is significantly influenced by the nature of the substituent on the aromatic ring. This influence is primarily governed by the substituent's electronic effects, which can be broadly categorized as inductive and resonance effects. These effects alter the electron density at the carboxylic acid group, thereby affecting its acidity (pKa) and its reactivity in various chemical transformations such as esterification and amide bond formation.
A powerful tool for quantifying these electronic effects is the Hammett equation, which relates the reaction rate or equilibrium constant of a substituted aromatic compound to the electronic properties of its substituent. The equation is given by:
log(k/k₀) = σρ
where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant (benzoic acid).
-
σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent.
-
ρ (rho) is the reaction constant, which depends on the type of reaction but not on the substituent.
A positive σ value indicates an electron-withdrawing group, which increases the acidity of the benzoic acid, while a negative σ value signifies an electron-donating group that decreases acidity.
Quantitative Comparison of Acidity
The acid dissociation constant (pKa) is a direct measure of the acidity of a carboxylic acid. A lower pKa value corresponds to a stronger acid. The table below compares the pKa values of this compound with other para-substituted benzoic acids.
| Substituent | Chemical Formula | pKa | Hammett Sigma (σp) |
| Diethylphosphoryl | -PO(OEt)₂ | ~3.6 (Predicted)[1] | +0.60[2] |
| Nitro | -NO₂ | 3.44[3] | +0.78[4] |
| Cyano | -CN | 3.55 | +0.66[4] |
| Chloro | -Cl | 3.98 | +0.23[4] |
| Hydrogen | -H | 4.20[3] | 0.00[4] |
| Methyl | -CH₃ | 4.34 | -0.17[4] |
| Methoxy | -OCH₃ | 4.47[3] | -0.27[4] |
| Amino | -NH₂ | 4.92 | -0.66[4] |
Analysis:
Comparative Reactivity in Esterification Reactions
The rate of esterification of benzoic acid derivatives is also influenced by the electronic nature of the substituent. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol, thus increasing the reaction rate.
The following table presents the relative rate constants for the acid-catalyzed esterification of various para-substituted benzoic acids with methanol. The reactivity is compared to benzoic acid (relative rate = 1).
| Substituent | Chemical Formula | Relative Rate of Esterification (k/k₀) |
| Nitro | -NO₂ | 2.65 |
| Diethylphosphoryl | -PO(OEt)₂ | ~2.1 (Predicted) |
| Chloro | -Cl | 1.45 |
| Hydrogen | -H | 1.00 |
| Methyl | -CH₃ | 0.75 |
| Methoxy | -OCH₃ | 0.60 |
Analysis:
The rate of esterification is expected to follow the trend of the Hammett sigma constants. With a positive σp value, the diethylphosphoryl group is predicted to accelerate the rate of esterification compared to benzoic acid. Based on its σp value of +0.60 and the general trend observed for other electron-withdrawing groups, the relative rate of esterification for this compound is estimated to be around 2.1. This would make it more reactive than 4-chlorobenzoic acid but less reactive than 4-nitrobenzoic acid in this specific reaction.
Experimental Protocols
Determination of pKa by Potentiometric Titration
Objective: To experimentally determine the pKa of a benzoic acid derivative.
Materials:
-
Benzoic acid derivative
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)
-
Deionized water
-
pH meter with a glass electrode
-
Burette (50 mL)
-
Beaker (250 mL)
-
Magnetic stirrer and stir bar
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.1 to 0.2 g of the benzoic acid derivative and dissolve it in 50 mL of deionized water in a 250 mL beaker. If the compound has low water solubility, a co-solvent like ethanol or methanol may be used, but the resulting pKa will be an apparent pKa for that specific solvent mixture.
-
Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution. Position the burette filled with the standardized 0.1 M NaOH solution above the beaker.
-
Titration: Begin stirring the solution and record the initial pH. Add the NaOH solution in small increments (e.g., 0.5 mL) and record the pH after each addition, allowing the reading to stabilize. As you approach the equivalence point (a rapid change in pH), reduce the increment size (e.g., 0.1 mL or dropwise) to obtain a more accurate determination. Continue the titration until the pH has stabilized at a high value (e.g., pH 11-12).
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). This is the titration curve.
-
Determine the equivalence point, which is the point of steepest slope on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve.
-
The volume of NaOH at the half-equivalence point is half the volume required to reach the equivalence point.
-
The pKa of the acid is equal to the pH of the solution at the half-equivalence point.
-
Kinetic Study of Esterification
Objective: To determine the rate constant for the acid-catalyzed esterification of a substituted benzoic acid with methanol.
Materials:
-
Substituted benzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄) or another suitable acid catalyst
-
Thermostated reaction vessel
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for monitoring reaction progress
-
Internal standard (e.g., a non-reactive ester with a distinct retention time)
Procedure:
-
Reaction Setup: In a thermostated reaction vessel, dissolve a known concentration of the substituted benzoic acid and an internal standard in a large excess of methanol.
-
Reaction Initiation: Equilibrate the solution to the desired reaction temperature (e.g., 60 °C). Initiate the reaction by adding a catalytic amount of concentrated sulfuric acid.
-
Sampling: At regular time intervals, withdraw small aliquots of the reaction mixture. Quench the reaction in each aliquot immediately by adding it to a vial containing a cold solution of sodium bicarbonate to neutralize the acid catalyst.
-
Analysis: Analyze the quenched samples by GC or HPLC to determine the concentration of the ester product and the remaining carboxylic acid relative to the internal standard.
-
Data Analysis:
-
Plot the concentration of the product (or the disappearance of the reactant) as a function of time.
-
Since the alcohol is in large excess, the reaction can be treated as a pseudo-first-order reaction. The rate constant (k) can be determined from the slope of the plot of ln([Acid]t/[Acid]₀) versus time, where [Acid]t is the concentration of the benzoic acid at time t, and [Acid]₀ is the initial concentration.
-
Visualizing the Reactivity Comparison
The following diagrams illustrate the logical workflow for comparing the reactivity of benzoic acid derivatives and the electronic effects of different substituents.
References
Benchmarking the Efficiency of 4-(Diethylphosphoryl)benzoic Acid and its Analogs in Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the development of efficient and robust catalytic systems is paramount. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are cornerstone methodologies for the formation of carbon-carbon bonds, enabling the synthesis of complex molecules, including pharmaceuticals and functional materials. The efficiency of these reactions is critically dependent on the nature of the ligands coordinated to the palladium center. This guide provides a comparative overview of the performance of organophosphorus compounds, with a focus on aryl phosphonates, exemplified by derivatives of 4-(diethylphosphoryl)benzoic acid, in these key transformations. While direct, head-to-head comparative data for this compound is limited in published literature, this guide synthesizes available data for structurally related phosphonate compounds and contrasts their performance with well-established phosphine-based ligand systems.
Section 1: The Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura reaction is a versatile method for the synthesis of biaryls, vinylarenes, and polyolefins, involving the cross-coupling of an organoboron compound with a halide or triflate. The catalytic cycle, illustrated below, involves the oxidative addition of the halide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the active catalyst.
Safety Operating Guide
Safe Disposal of 4-(diethylphosphoryl)benzoic acid: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-(diethylphosphoryl)benzoic acid, a compound that combines the characteristics of a benzoic acid derivative and an organophosphorus compound. Adherence to these procedures is vital to mitigate risks to personnel and the environment.
I. Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This compound should be handled in a well-ventilated area, preferably within a chemical fume hood.
Required PPE:
-
Eye Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should also be worn.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, must be worn. Gloves should be inspected for any signs of degradation before and during use.
-
Body Protection: A laboratory coat is required. For larger quantities or in the event of a spill, a chemical-resistant apron or coveralls should be utilized.
-
Respiratory Protection: If working outside of a fume hood or if dust or aerosols may be generated, a NIOSH-approved respirator is necessary.
II. Spill Management and Cleanup
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
Spill Cleanup Protocol:
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area of the spill. Restrict access to the contaminated zone.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the appropriate working height.
-
Containment: For small spills, use an absorbent material that is compatible with the chemical, such as sand, diatomite, or a universal binder, to contain the spill. Do not use combustible materials like sawdust.
-
Cleanup: Carefully sweep or scoop up the absorbed material and place it into a clearly labeled, sealable container for hazardous waste. Avoid generating dust. For liquid spills, absorb with an inert material and place in the waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste. Do not wash any material into the sewer system.[1]
-
Waste Disposal: The sealed container with the spill cleanup materials must be disposed of as hazardous waste according to institutional and local regulations.
III. Disposal Procedures
The disposal of this compound must be managed as hazardous waste. Due to its dual nature as a benzoic acid derivative and an organophosphorus compound, specific precautions must be taken.
Step-by-Step Disposal Plan:
-
Waste Identification and Segregation:
-
This compound waste should be segregated from other laboratory waste streams.
-
Do not mix this waste with other chemicals unless instructed to do so by a qualified waste management professional.
-
-
Waste Containerization:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical.
-
The label should include the full chemical name: "this compound", the hazard pictograms (e.g., irritant, harmful), and the date of accumulation.
-
-
Storage of Waste:
-
Store the waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents and bases.[1]
-
The storage area should be clearly marked as a hazardous waste accumulation point.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal.[2]
-
Provide the waste disposal company with all necessary information about the chemical, including its composition and any known hazards.
-
-
Regulatory Compliance:
IV. Quantitative Data Summary
| Property | Value/Information | Source/Rationale |
| Chemical Class | Organophosphorus Compound, Benzoic Acid Derivative | Structural Analysis |
| Primary Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye damage | Based on Benzoic Acid SDS[4] |
| Potential Hazards | Cholinesterase inhibitor, Neurotoxin | Based on Organophosphorus compounds |
| Disposal Method | Incineration by a licensed hazardous waste facility is recommended. | General guideline for organophosphorus pesticides[5] |
| Incompatible Materials | Strong oxidizing agents, Strong bases | Based on Benzoic Acid SDS[1] |
Experimental Protocols and Methodologies
As this document provides procedural guidance for disposal rather than presenting experimental results, there are no experimental protocols to cite. The information provided is a synthesis of safety data sheets and general chemical disposal guidelines.
Visual Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
